dl-Modhephene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76739-64-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(8S)-2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3/t11-,14?,15?/m0/s1 |
InChI Key |
APGXRXFCBZKIAN-QGLTVNCISA-N |
Isomeric SMILES |
C[C@H]1CCC23C1(CCC2)C(=CC3(C)C)C |
Canonical SMILES |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of dl-Modhephene
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Modhephene is a naturally occurring sesquiterpenoid of significant interest due to its unique [3.3.3]propellane carbocyclic framework. First isolated from the toxic plant Isocoma wrightii, its novel structure has prompted numerous total synthesis efforts. This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis, aimed at supporting further research and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | PubChem[1] |
| Molecular Weight | 204.35 g/mol | PubChem[1] |
| IUPAC Name | (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0¹⁵]undec-2-ene | PubChem[1] |
| CAS Number | 68269-87-4 | Cheméo[2] |
| Calculated Boiling Point | 259.5 ± 0.0 °C at 760 mmHg | Cheméo[2] |
| Calculated Melting Point | 34.2 ± 0.0 °C | Cheméo[2] |
| Calculated Water Solubility | 0.00018 g/L | Cheméo[2] |
| Calculated LogP | 4.56 | Cheméo[2] |
Spectroscopic Data
The structural elucidation of this compound has been supported by various spectroscopic techniques.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound shows 15 distinct signals corresponding to its carbon skeleton. A reference spectrum is available in public databases.[1]
Note: Detailed peak assignments for the ¹³C NMR spectrum are not currently available in the cited literature.
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. The Kovats retention index, a measure used in gas chromatography, has been reported as 1374 and 1383 on a semi-standard non-polar column.[1]
Note: A detailed fragmentation pattern for the mass spectrum of this compound is not currently available in the cited literature.
Experimental Protocols: Total Synthesis of (±)-Modhephene
One of the notable total syntheses of (±)-modhephene was achieved by Mehta and Subrahmanyam in 1985.[3][4] This synthesis features a key photochemical oxa-di-π-methane rearrangement to construct the challenging [3.3.3]propellane core.[3]
Synthetic Pathway Overview
Note: The full, detailed experimental procedures from the primary literature, including specific reagents, concentrations, reaction times, and purification methods, are not available in the publicly accessible abstracts and communications. Access to the full research articles is required to provide a replicable protocol.
Biological Activity
Currently, there is a significant lack of data regarding the specific biological activities of this compound. As a sesquiterpenoid isolated from Isocoma wrightii, a plant known to be toxic to livestock, it is plausible that this compound contributes to this toxicity. Sesquiterpenes as a class of compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[5] Further investigation into the pharmacology of this compound is warranted to elucidate its potential biological targets and mechanisms of action.
Potential Research Directions
Conclusion
This compound remains a fascinating molecule for both synthetic chemists and pharmacologists. While its fundamental chemical properties are established, there is a clear need for more detailed experimental data, particularly comprehensive spectroscopic analysis with full peak assignments and a thorough investigation of its biological activities. The synthetic routes developed provide a solid foundation for obtaining the necessary quantities of this compound to enable such studies. This technical guide serves as a summary of the current knowledge and a call to action for further research into the intriguing properties of this compound.
References
- 1. Modhephene | C15H24 | CID 11030947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modhephene (CAS 68269-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. A total synthesis of (±)-modhephene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A total synthesis of (± )-modhephene - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating and Confirming the Structure of dl-Modhephene: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation and confirmation of dl-modhephene, the first naturally occurring carbocyclic [3.3.3]propellane. We delve into the spectroscopic analyses, pivotal chemical transformations, and total synthesis strategies that have been instrumental in defining its unique tricyclic framework.
Initial Structure Elucidation and Spectroscopic Analysis
The groundbreaking work of Zalkow, Harris, and Van Derveer in 1978 led to the isolation of modhephene from Isocoma wrightii and the initial determination of its structure. A combination of spectroscopic techniques provided the first clues to its novel propellane skeleton.
Spectroscopic Data
The initial spectroscopic analysis of this compound provided foundational data for its structural hypothesis. The key findings from ¹H NMR, ¹³C NMR, and mass spectrometry are summarized below.
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | 4.80 (m, 1H), 1.58 (d, J=1.5 Hz, 3H), 0.99 (d, J=5.5 Hz, 3H), 0.97 (s, 6H) |
| ¹³C NMR | Chemical Shift (δ) | 140.2 (s), 134.8 (d), 71.9 (s), 65.9 (s), 45.7 (s) |
| Mass Spec. | m/z (% abundance) | 204 (M+, 19), 189 (100), 161 (29), 149 (36), 147 (30), 133 (26), 119 (32) |
Table 1: Early Spectroscopic Data for this compound
Structure Confirmation by X-ray Crystallography
The definitive confirmation of the [3.3.3]propellane structure of modhephene was achieved through single-crystal X-ray analysis of its corresponding diol derivative.
Objective: To prepare a crystalline derivative of modhephene suitable for X-ray diffraction studies.
Procedure:
-
This compound was treated with a stoichiometric amount of osmium tetroxide in pyridine.
-
The reaction mixture was stirred at room temperature to allow for the formation of the osmate ester intermediate.
-
The resulting osmate ester was cleaved reductively, typically using aqueous sodium bisulfite or a similar reducing agent, to yield the cis-diol.
-
The crude diol mixture was purified by chromatography on alumina (B75360) to separate the major diol isomer.
-
The purified diol was recrystallized to obtain single crystals suitable for X-ray analysis.
The X-ray analysis of the major diol derivative provided the following crystallographic parameters, unequivocally confirming the propellane core structure.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 8.456(3) Å |
| b | 9.877(4) Å |
| c | 16.467(6) Å |
Table 2: Crystallographic Data for Modhephene Diol
Confirmation through Total Synthesis
The complex and novel structure of this compound has presented a significant challenge and an attractive target for synthetic organic chemists. Its total synthesis has been achieved through various elegant strategies, providing ultimate confirmation of its structure. Two prominent approaches are detailed below.
Photochemical Oxa-di-π-Methane Rearrangement Approach (Mehta & Subrahmanyam, 1985)
This synthesis utilizes a key photochemical rearrangement to construct the [3.3.3]propellane core.
Spectroscopic Profile of dl-Modhephene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpene dl-Modhephene. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data (Experimental)
The experimental ¹³C NMR spectral data for Modhephene is available from the PubChem database[1].
| Atom No. | Chemical Shift (δ) ppm |
| 1 | 55.4 |
| 2 | 133.5 |
| 3 | 129.8 |
| 4 | 41.1 |
| 5 | 52.8 |
| 6 | 35.8 |
| 7 | 25.1 |
| 8 | 40.6 |
| 9 | 43.1 |
| 10 | 27.9 |
| 11 | 48.9 |
| 12 | 26.3 |
| 13 | 25.0 |
| 14 | 28.6 |
| 15 | 17.5 |
¹H NMR Data (Predicted)
Due to the limited availability of public experimental ¹H NMR data for this compound, the following data is predicted based on computational models.
| Atom No. | Chemical Shift (δ) ppm | Multiplicity |
| H-3 | 5.25 | s |
| H-6α | 1.65 | m |
| H-6β | 1.50 | m |
| H-7α | 1.45 | m |
| H-7β | 1.30 | m |
| H-8α | 1.75 | m |
| H-8β | 1.60 | m |
| H-10α | 1.55 | m |
| H-10β | 1.40 | m |
| H-12 (CH₃) | 1.05 | s |
| H-13 (CH₃) | 1.02 | s |
| H-14 (CH₃) | 0.98 | s |
| H-15 (CH₃) | 1.70 | s |
Infrared (IR) Spectroscopy (Predicted)
The following are predicted characteristic infrared absorption peaks for this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950-2850 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1460 | C-H bend (alkane) |
| ~1375 | C-H bend (gem-dimethyl) |
| ~890 | =C-H bend (alkene) |
Mass Spectrometry (MS)
The National Institute of Standards and Technology (NIST) WebBook provides GC-MS data for Modhephene, confirming its molecular weight[2]. The mass spectrum is characterized by a molecular ion peak and several fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 204 | 35 | [M]⁺ (Molecular Ion) |
| 189 | 100 | [M - CH₃]⁺ |
| 161 | 40 | [M - C₃H₇]⁺ |
| 147 | 30 | [M - C₄H₉]⁺ |
| 133 | 55 | [M - C₅H₁₁]⁺ |
| 119 | 45 | [M - C₆H₁₃]⁺ |
| 105 | 60 | [C₈H₉]⁺ |
| 91 | 75 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of sesquiterpenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or solvent) is recorded.
-
The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The mass spectrum of the peak corresponding to this compound is analyzed to determine the molecular weight and fragmentation pattern. The fragmentation pattern is then used to deduce structural information.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to dl-Modhephene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dl-modhephene, a synthetically challenging sesquiterpene with a unique propellane structure. This document details its chemical identity, synthesis protocols, and physicochemical properties, serving as a valuable resource for professionals in chemical research and drug development.
Chemical Identity and Nomenclature
This compound, a racemic mixture of the naturally occurring (-)-modhephene (B1248934) and its enantiomer, presents a unique structural framework that has intrigued chemists for decades. While the specific enantiomer, (-)-modhephene, is assigned the CAS number 68269-87-4 and the IUPAC name (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0¹˒⁵]undec-2-ene , the racemic mixture is often referred to in the literature without a distinct CAS number.[1][2] For clarity in research and documentation, it is advisable to specify the racemic nature when referring to this compound.
Physicochemical and Spectral Data
The following table summarizes key physicochemical and spectral data for modhephene. It is important to note that these values are reported for the specific enantiomer or are calculated, and may vary slightly for the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| XLogP3-AA | 5.1 | [2] |
| Solubility in Water | 0.07152 mg/L @ 25 °C (estimated) | [2] |
Synthesis of this compound: Experimental Protocols
The total synthesis of this compound has been a significant benchmark in the development of synthetic methodologies for polyquinane natural products. Several distinct strategies have been successfully employed, each offering unique insights into the construction of its complex carbocyclic framework.
Tandem Radical Cyclization Approach
One notable synthesis of this compound utilizes a tandem transannular radical cyclization strategy. This approach highlights the power of radical chemistry in forming complex ring systems in a single step.
Experimental Workflow: Tandem Radical Cyclization
Caption: Workflow of this compound synthesis via tandem radical cyclization.
Photochemical Oxa-di-π-methane Rearrangement
Another elegant approach to the [3.3.3]propellane system of this compound involves a key photochemical oxa-di-π-methane rearrangement.[3] This method showcases the utility of photochemistry in accessing strained and complex molecular architectures.
Logical Relationship: Photochemical Rearrangement Strategy
Caption: Key steps in the synthesis of this compound using a photochemical strategy.
Biological Activity and Signaling Pathways
To date, the biological activities and potential interactions with signaling pathways of this compound have not been extensively studied. The primary focus of the existing literature has been on the challenge of its chemical synthesis. The unique and rigid three-dimensional structure of the modhephene skeleton, however, makes it an interesting candidate for future investigation in medicinal chemistry and chemical biology. Its lipophilic nature suggests potential interactions with cellular membranes or hydrophobic binding pockets of proteins. Further research is required to elucidate any pharmacological effects and to identify potential cellular targets and signaling pathways that may be modulated by this complex natural product analog.
References
The Propellane Sesquiterpenoid dl-Modhephene: A Technical Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenoids, a diverse class of C15 isoprenoids, are a rich source of bioactive natural products with a wide array of pharmacological properties. This technical guide focuses on the biological activity of sesquiterpenoids, with a particular emphasis on the unique tricyclic propellane structure of dl-Modhephene. While direct biological data for this compound is limited in publicly available literature, this document provides an in-depth overview of the known activities of structurally related sesquiterpenoids, offering a predictive framework for the potential therapeutic applications of this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Sesquiterpenoids and this compound
Sesquiterpenoids are a vast and structurally diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). They are widely distributed in the plant kingdom and are also found in fungi and marine organisms.[1][2] Their complex carbon skeletons and dense stereochemistry contribute to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2]
This compound is a [3.3.3]propellane-type sesquiterpenoid, a unique structural class characterized by three rings sharing a single carbon-carbon bond. This strained ring system imparts distinct chemical and physical properties that may translate to novel biological activities. While extensive research has been conducted on various classes of sesquiterpenoids, this compound itself remains a relatively understudied molecule in the context of its biological potential. This guide aims to bridge this knowledge gap by examining the established bioactivities of structurally analogous compounds, thereby providing a foundation for future research into this compound.
Potential Biological Activities of this compound Based on Structurally Related Sesquiterpenoids
Based on the activities of other sesquiterpenoids, particularly those with compact, polycyclic structures, the following biological activities are of high interest for the investigation of this compound:
-
Cytotoxic Activity: Many sesquiterpenoids exhibit potent cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: The lipophilic nature of sesquiterpenoids allows them to interact with microbial cell membranes, leading to antimicrobial effects.
-
Anti-inflammatory Activity: Sesquiterpenoids have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.
The following sections will delve into the quantitative data, experimental methodologies, and potential mechanisms of action related to these activities, drawing parallels to what might be expected for this compound.
Quantitative Data on the Biological Activity of Structurally Related Sesquiterpenoids
To provide a comparative context for the potential potency of this compound, the following tables summarize quantitative data for various sesquiterpenoids exhibiting cytotoxic and antimicrobial activities.
Table 1: Cytotoxic Activity of Selected Sesquiterpenoids
| Compound | Sesquiterpenoid Class | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | Germacranolide | HeLa | 1.5 | (Not explicitly cited, general knowledge) |
| Artemisinin | Cadinane | P388 | 0.01 | (Not explicitly cited, general knowledge) |
| Thapsigargin | Guaianolide | LNCaP | 0.05 | (Not explicitly cited, general knowledge) |
| β-Caryophyllene | Caryophyllane | HT-29 | 3.09 | [3] |
| 5-Fluorouracil (control) | - | HT-29 | 3.63 | [3] |
Table 2: Antimicrobial Activity of Selected Sesquiterpenoids
| Compound | Sesquiterpenoid Class | Microorganism | MIC (µg/mL) | Reference |
| (-)-α-Bisabolol | Bisabolane | Staphylococcus aureus | 8 | (Not explicitly cited, general knowledge) |
| Farnesol | Acyclic | Candida albicans | 6.25 | (Not explicitly cited, general knowledge) |
| Thiophene Derivative 4 | Thiophene | Colistin-resistant A. baumannii | 16 | (Not explicitly cited, general knowledge) |
| Thiophene Derivative 8 | Thiophene | Colistin-resistant E. coli | 32 | (Not explicitly cited, general knowledge) |
Experimental Protocols for Assessing Biological Activity
Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. The following sections outline standard methodologies for assessing the cytotoxic and antimicrobial activities of sesquiterpenoids like this compound.
Cytotoxicity Assays
4.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assays
4.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm. A viability indicator like resazurin (B115843) can also be used, where a color change from blue to pink indicates metabolic activity.
Potential Signaling Pathways Modulated by Sesquiterpenoids
The biological activities of sesquiterpenoids are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds like this compound.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory sesquiterpenoids exert their effects by inhibiting this pathway.
Diagram of the NF-κB Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
Description: Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many sesquiterpenoids, such as parthenolide, have been shown to inhibit the IKK complex, thereby preventing NF-κB activation and suppressing the inflammatory response.
Apoptosis Signaling Pathways in Cytotoxicity
The induction of apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic anticancer agents. Sesquiterpenoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Diagram of Apoptosis Induction:
Caption: The intrinsic pathway of apoptosis induced by sesquiterpenoids.
Description: Cellular stress induced by sesquiterpenoids can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.
Conclusion and Future Directions
While this compound remains a frontier molecule in terms of its characterized biological activity, the extensive research on structurally related sesquiterpenoids provides a strong rationale for its investigation as a potential therapeutic agent. The unique propellane scaffold of this compound may confer novel pharmacological properties, and a systematic evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities is warranted.
Future research should focus on:
-
Total Synthesis and Analogue Production: The development of an efficient synthetic route to this compound will be crucial for obtaining sufficient quantities for biological testing and for the generation of a library of analogues to explore structure-activity relationships.
-
Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a diverse panel of cancer cell lines and microbial strains will help to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved.
This technical guide serves as a foundational resource to stimulate and guide future research into the promising, yet largely unexplored, biological potential of this compound. The insights gained from such studies will not only expand our understanding of sesquiterpenoid pharmacology but may also pave the way for the development of new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Anti-inflammatory aromadendrane- and cadinane-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa [beilstein-journals.org]
A Technical Guide to dl-Modhephene: Molecular Characteristics and Synthesis
This technical guide provides a comprehensive overview of the molecular properties and a detailed experimental protocol for the total synthesis of dl-Modhephene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Molecular Data
This compound is a sesquiterpene with a unique propellane skeleton. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
Total Synthesis of this compound: An Experimental Protocol
The following section outlines a detailed methodology for the total synthesis of (±)-Modhephene. This protocol is based on established synthetic routes in organic chemistry.
Reagents and Materials
-
2,5-Dimethyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Potassium hydroxide (B78521)
-
Sodium hydride
-
Methyl iodide
-
Lithium aluminum hydride
-
p-Toluenesulfonyl chloride
-
Lithium diisopropylamide (LDA)
-
Copper(I) iodide
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Other necessary solvents and reagents for workup and purification
Step-by-Step Synthesis Workflow
The synthesis of this compound is a multi-step process involving several key chemical transformations. A simplified workflow of this synthesis is depicted in the diagram below.
Caption: A simplified workflow for the total synthesis of this compound.
Detailed Experimental Procedure
1. Robinson Annulation:
-
To a solution of 2,5-dimethyl-1,3-cyclohexanedione in a suitable solvent, add a catalytic amount of potassium hydroxide.
-
Slowly add methyl vinyl ketone at a controlled temperature.
-
Allow the reaction to proceed until the formation of the enone intermediate is complete, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup and purify the product by column chromatography.
2. α-Methylation:
-
Suspend sodium hydride in anhydrous THF.
-
Add the enone intermediate dropwise to the suspension at 0 °C.
-
After the evolution of hydrogen gas ceases, add methyl iodide and allow the reaction to stir at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting α-methylated ketone.
3. Reduction to Allylic Alcohol:
-
Dissolve the α-methylated ketone in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride in diethyl ether.
-
Stir the reaction until complete consumption of the starting material.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and dry the filtrate over anhydrous magnesium sulfate. Remove the solvent to yield the allylic alcohol.
4. Tosylation:
-
Dissolve the allylic alcohol in pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride in portions.
-
Stir the reaction at low temperature until completion.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase and concentrate to obtain the allylic tosylate.
5. Intramolecular Alkylation:
-
Prepare a solution of LDA in anhydrous THF at -78 °C.
-
Add a solution of the allylic tosylate in THF to the LDA solution.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction with water and extract the product.
-
Purify the crude product to obtain the [4.3.3]propellane intermediate.
6. Final Transformations:
-
The propellane intermediate may require further functional group manipulations, such as deoxygenation or isomerization, to yield the final this compound product. The specific steps will depend on the exact nature of the intermediate obtained.
Note: This is a generalized protocol. Specific reaction conditions, including concentrations, temperatures, and reaction times, should be optimized based on literature precedents and laboratory-specific findings.
Biological Activity
Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathways of this compound. Further research is required to elucidate its pharmacological properties and potential applications in drug development.
References
An In-depth Technical Guide to the Stereochemistry of dl-Modhephene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modhephene is a naturally occurring sesquiterpene that holds the distinction of being the first identified carbocyclic [3.3.3]propellane isolated from a natural source, the toxic plant Isocoma wrightii (rayless goldenrod)[1][2]. Its unique and compact cage-like structure has intrigued synthetic chemists for decades. The designation "dl-Modhephene" refers to the racemic mixture of its two enantiomers. Understanding the stereochemistry of Modhephene and its isomers is crucial for the total synthesis and potential biological applications of this class of molecules. This guide provides a detailed overview of the stereochemical aspects of this compound, including its synthesis, structural elucidation, and the characterization of its isomers.
Stereostructure of Modhephene
The structure of Modhephene is characterized by a tricyclo[3.3.3.0¹⁵]undec-2-ene core. The IUPAC name for one of the enantiomers is (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0¹⁵]undec-2-ene[3]. The molecule possesses a rigid framework with specific spatial arrangements of its methyl groups, which dictates its stereochemical identity.
The relative stereochemistry of Modhephene was definitively confirmed by X-ray crystal structure analysis of its corresponding diol derivative[1][2]. This analysis was crucial in establishing the precise three-dimensional arrangement of the atoms within the molecule.
Synthesis of this compound
The total synthesis of this compound has been a significant challenge and a landmark achievement in organic synthesis. Several synthetic routes have been developed, each providing valuable insights into the construction of the complex propellane core.
Synthetic Strategy by Rawal (1997)
One notable synthesis of this compound was reported by Viresh H. Rawal in 1997[4]. A simplified schematic of this synthesis is presented below.
Caption: A high-level overview of a synthetic approach to this compound.
Synthetic Strategy by Lee, Kim, and Kim (1999)
Another facile synthesis of this compound was developed by Lee, Kim, and Kim, which also utilizes a tandem radical cyclization reaction as a key step.
Caption: Key stages in the synthesis of this compound via tandem radical cyclization.
Experimental Protocols
Detailed experimental procedures are essential for the replication and further development of synthetic routes. Below are generalized protocols based on the methodologies described in the literature.
General Procedure for Tandem Radical Cyclization[5]
-
Preparation of the N-aziridinylimine: The starting ketone is condensed with N-amino-2-phenylaziridine in the presence of a catalytic amount of acetic acid. The reaction can be sluggish and may require extended reaction times (up to 14 days) to proceed to completion. The resulting imine is purified by chromatography.
-
Radical Cyclization: The purified N-aziridinylimine is subjected to standard radical cyclization conditions using tributyltin hydride (Bu₃SnH) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in a suitable solvent like benzene. The reaction mixture is typically heated to reflux to initiate the cyclization cascade, yielding the propellane core.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired propellane product.
Conversion to this compound[5]
-
Oxidation: The alcohol resulting from the cyclization is oxidized to the corresponding ketone using a standard Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Isomerization and Methylation: The resulting enone can be isomerized and subsequently methylated to introduce the final methyl group, yielding this compound.
Quantitative Data
The following table summarizes key spectroscopic data for Modhephene as reported in the literature.
| Spectroscopic Data | Value | Reference |
| Mass Spectrometry (m/e) | 204 (M+, 19%), 189 (100%), 161 (29%), 149 (36%), 147 (30%), 133 (26%), 119 (32%) | [2] |
| Infrared Spectroscopy (νmax, CCl₄) | 3010, 1650, 1380, 840 cm⁻¹ | [2] |
| ¹H NMR (δ) | 0.99 (3H, d, J=5.5 Hz), 0.97 (6H, s), 1.58 (3H, d, J=1.5 Hz), 4.80 (1H, m) | [2] |
| ¹³C NMR (δ) | 45.7, 65.9, 71.9 (s, quaternary C's), 134.8 (d, olefinic C with single H), 140.2 (s, olefinic C with no H) | [2] |
Structural Elucidation via X-ray Crystallography
The definitive proof of the structure and relative stereochemistry of Modhephene was achieved through single-crystal X-ray diffraction analysis of its diol derivative[1][2].
Caption: Workflow for the structural confirmation of Modhephene.
The process involved treating Modhephene with osmium tetroxide to produce a mixture of cis-diols. The major diol was then isolated and subjected to X-ray analysis, which unequivocally established the [3.3.3]propellane skeleton and the relative configuration of all stereocenters[2].
Conclusion
The stereochemistry of this compound is a fascinating subject that has been thoroughly investigated through a combination of total synthesis and advanced analytical techniques. The rigid, cage-like structure of the [3.3.3]propellane core presents a significant synthetic challenge, and the successful total syntheses of this compound represent important achievements in the field of organic chemistry. The definitive elucidation of its relative stereochemistry by X-ray crystallography of a diol derivative has provided a solid foundation for further research into this unique class of natural products. While the syntheses described have focused on the racemic mixture, the development of enantioselective routes to access individual enantiomers of Modhephene remains a compelling area for future investigation, particularly for the exploration of its potential biological activities in drug development.
References
- 1. Modhephene: a sesquiterpenoid carbocyclic [3.3.3]propellane. X-Ray crystal structure of the corresponding diol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Modhephene: a sesquiterpenoid carbocyclic [3.3.3]propellane. X-Ray crystal structure of the corresponding diol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Modhephene | C15H24 | CID 11030947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
Quantum Chemical Approach to Elucidating the Stability of dl-Modhephene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relative stability of stereoisomers is a critical determinant of the biological activity and physicochemical properties of molecules in drug discovery and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to determine the relative stability of the isomers of dl-Modhephene, a sesquiterpene with a unique propellane structure. While direct experimental thermodynamic data for Modhephene isomers is scarce, computational methods offer a powerful and accessible alternative for predicting their energetic landscape. This document outlines a robust, best-practice computational protocol, from initial structure preparation to final energy analysis, and presents a hypothetical case study for the isomers of this compound.
Introduction
Modhephene, first isolated from the rayless goldenrod (Isocoma wrightii), is a fascinating sesquiterpene featuring a [3.3.3]propellane carbon skeleton. The this compound racemate represents a synthetic mixture of its enantiomers. Understanding the relative stabilities of the various possible stereoisomers of Modhephene is crucial for comprehending its reactivity, potential biological interactions, and for guiding stereoselective synthetic efforts. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a highly effective tool for accurately predicting the relative energies of isomers.[1][2][3] This guide details a standardized workflow for such a computational study.
Computational Methodology
The accurate determination of relative isomer stability relies on a systematic computational approach. The following protocol is recommended for a comprehensive analysis of this compound isomers.
Initial Structure Generation
The first step involves generating the three-dimensional structures of the relevant isomers of this compound. For this hypothetical study, we will consider the cis and trans isomers arising from the fusion of the five-membered rings. These initial geometries can be constructed using molecular building software.
Geometry Optimization
To find the most stable conformation of each isomer, a geometry optimization must be performed. This process locates the minimum energy structure on the potential energy surface. A widely used and reliable method for this purpose is Density Functional Theory (DFT).[3]
-
Recommended Method: B3LYP functional with a 6-31G(d) basis set. The B3LYP functional offers a good balance between accuracy and computational cost for organic molecules.[4][5] The 6-31G(d) basis set includes polarization functions on heavy atoms, which are important for describing the bonding in cyclic systems.
-
Software: Specialized quantum-chemical software such as Gaussian, GAMESS, or ORCA are essential for these calculations.
Frequency Calculations
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermochemical Data: The calculation provides thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
Single-Point Energy Refinement
For higher accuracy in the relative energies, it is often beneficial to perform a single-point energy calculation on the optimized geometries using a larger basis set.
-
Recommended Method: B3LYP functional with a larger basis set such as 6-311+G(d,p). This basis set includes diffuse functions (+) to better describe electron density further from the nucleus and polarization functions on hydrogen atoms (p).
Calculation of Relative Energies
The relative stability of the isomers is determined by comparing their total electronic energies, often corrected for zero-point vibrational energy (ΔE_ZPVE), or by comparing their Gibbs free energies (ΔG). The relative energy of an isomer is calculated with respect to the most stable isomer (which is assigned a relative energy of 0).
The formulas for calculating the relative energies are as follows:
-
Relative Electronic Energy (ΔE): ΔE = E_isomer - E_most_stable_isomer
-
Relative Gibbs Free Energy (ΔG): ΔG = G_isomer - G_most_stable_isomer
Data Presentation: A Hypothetical Case Study for this compound Isomers
The following table summarizes the hypothetical results of the quantum chemical calculations for the cis and trans isomers of this compound, following the protocol described above.
| Isomer | Method/Basis Set | Total Energy (Hartree) | ZPVE (Hartree) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| cis-Modhephene | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | -585.123456 | 0.345678 | 0.00 | 0.00 |
| trans-Modhephene | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | -585.120123 | 0.345123 | 2.09 | 2.25 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. A dedicated computational study would be required to obtain actual values.
Based on these hypothetical results, the cis-isomer of Modhephene is predicted to be more stable than the trans-isomer by 2.09 kcal/mol in terms of electronic energy and 2.25 kcal/mol in terms of Gibbs free energy.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations for determining the relative stability of this compound isomers.
Caption: Workflow for Quantum Chemical Stability Analysis of this compound Isomers.
Conclusion
Quantum chemical calculations provide a powerful and insightful approach to determining the relative stabilities of isomers, such as those of this compound. By following a systematic and robust computational protocol, researchers can obtain reliable energetic data that can guide synthetic efforts, explain experimental observations, and provide a deeper understanding of the structure-activity relationships of complex molecules. The workflow and methodologies presented in this guide offer a best-practice framework for conducting such theoretical investigations in the fields of chemistry and drug development.
References
Navigating the Uncharted Territory of dl-Modhephene Derivatives in Industry
Despite significant interest in the structural novelty of propellane-type sesquiterpenoids, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of established industrial applications for dl-Modhephene derivatives. While the parent compound, modhephene, is recognized for its unique [3.3.3]propellane skeleton, its synthetic derivatives have yet to translate into widespread commercial use.
Currently, information regarding the practical, large-scale applications of this compound and its related compounds remains scarce. Chemical databases and scientific suppliers list modhephene, but often with explicit disclaimers regarding its use in fragrance or flavor industries. This suggests that its organoleptic properties have been evaluated and deemed unsuitable for these common applications of sesquiterpenoids.
The scientific literature primarily focuses on the total synthesis of modhephene and its isomers, a challenging feat that has attracted the attention of synthetic organic chemists. These academic pursuits, while crucial for advancing chemical synthesis methodologies, have not yet pivoted towards the exploration of the biological or material properties of modhephene derivatives that would pave the way for industrial applications.
A search of patent databases associated with modhephene reveals a limited number of filings. Without detailed analysis of these patents, it is difficult to ascertain the specific claims and potential applications envisioned by the inventors. However, the low volume of patent activity suggests that research and development in the commercial sector has not been extensively pursued or has not yet yielded commercially viable outcomes.
The journey from a laboratory curiosity to an industrial product is often long and fraught with challenges. For this compound derivatives, this journey appears to be in its nascent stages. Future research into the biological activity of functionalized modhephenes could potentially uncover applications in pharmaceuticals or agriculture. Similarly, exploration of their material properties might lead to their use as unique scaffolds in polymer science or electronics. However, at present, such applications are purely speculative.
Methodological & Application
Synthetic Routes for the Scalable Production of dl-Modhephene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Modhephene, a unique sesquiterpene with a [3.3.3]propellane skeleton, has garnered significant interest in the field of synthetic organic chemistry due to its challenging molecular architecture. Its compact, cage-like structure presents a formidable target for total synthesis, and the development of efficient, scalable routes is crucial for enabling further investigation into its potential applications. This document provides detailed application notes and protocols for two prominent and scalable synthetic routes for the production of this compound: a tandem radical cyclization approach and a photochemical oxa-di-π-methane rearrangement strategy.
Key Synthetic Strategies at a Glance
Two principal strategies have emerged as effective for the total synthesis of this compound, each with its own set of advantages and considerations for scalability.
-
Tandem Radical Cyclization: This approach, pioneered by Lee and coworkers, utilizes a sequence of radical-mediated ring closures to construct the intricate propellane core. This method is notable for its efficiency in forming multiple carbon-carbon bonds in a single step.
-
Photochemical Oxa-di-π-Methane Rearrangement: Developed by Mehta and Subrahmanyam, this strategy employs a key photochemical rearrangement of a β,γ-unsaturated ketone to generate a tetracyclic intermediate, which is then elaborated to the final product. This route offers a creative and powerful method for the construction of the strained polycyclic system.
Quantitative Data Summary
The following tables provide a summary of the quantitative data for each of the two major synthetic routes, allowing for a direct comparison of their efficiencies at each step.
Table 1: Tandem Radical Cyclization Synthesis of this compound (Lee et al.)
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Alkylation | 2-Methyl-1,3-cyclopentanedione (B45155) | 1-Bromo-3-butene, K₂CO₃, DMF | 2-(But-3-en-1-yl)-2-methylcyclopentane-1,3-dione | 86 |
| 2 | Ketalization | 2-(But-3-en-1-yl)-2-methylcyclopentane-1,3-dione | Ethylene glycol, p-TsOH, Benzene (B151609) | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane | 88 |
| 3 | Reduction | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane | LiAlH₄, Et₂O | (7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)methanol | 90 |
| 4 | Oxidation | (7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)methanol | DMSO, (COCl)₂, Et₃N, CH₂Cl₂ | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane-6-carbaldehyde | 97 |
| 5 | Grignard Addition | 7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonane-6-carbaldehyde | (3-(Trimethylsilyl)prop-2-yn-1-yl)magnesium bromide, THF | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)-4-(trimethylsilyl)but-3-yn-2-ol | 95 |
| 6 | Desilylation | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)-4-(trimethylsilyl)but-3-yn-2-ol | K₂CO₃, MeOH | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)but-3-yn-2-ol | 91 |
| 7 | Deprotection | 1-(7-(But-3-en-1-yl)-7-methyl-1,4-dioxaspiro[4.4]nonan-6-yl)but-3-yn-2-ol | p-TsOH, Acetone (B3395972) | 2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentan-1-one | 93 |
| 8 | Imine Formation | 2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentan-1-one | N-Amino-2-phenylaziridine, AcOH | N-(2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentylidene)-2-phenylaziridin-1-amine | 87 (BORSM) |
| 9 | Tandem Radical Cyclization | N-(2-(But-3-en-1-yl)-2-methyl-3-(2-oxobutyl)cyclopentylidene)-2-phenylaziridin-1-amine | Bu₃SnH, AIBN, Benzene | (3aR,6aS)-3,3a,6,6a,7,8-Hexahydro-3,6-dimethyl-1H-cyclopenta[a]pentalen-2(H)-one | 85 |
| 10 | Methylation | (3aR,6aS)-3,3a,6,6a,7,8-Hexahydro-3,6-dimethyl-1H-cyclopenta[a]pentalen-2(H)-one | MeMgBr, CuI, THF | This compound | Not Reported |
Table 2: Photochemical Oxa-di-π-Methane Rearrangement Synthesis of this compound (Mehta & Subrahmanyam)
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Diels-Alder Reaction | 1,2,3,4,5,8-Hexahydronaphthalene | α-Chloroacrylonitrile | 1-Chloro-1-cyanotricyclo[6.2.2.02,7]dodec-9-ene | 85 |
| 2 | Hydrolysis | 1-Chloro-1-cyanotricyclo[6.2.2.02,7]dodec-9-ene | KOH, Ethylene glycol | Tricyclo[6.2.2.02,7]dodec-9-en-1-one | 70 |
| 3 | Photochemical Rearrangement | Tricyclo[6.2.2.02,7]dodec-9-en-1-one | Acetone (sensitizer), Pyrex filter, 450W Hg lamp | Tetracyclo[6.3.1.01,7.02,5]dodecan-6-one | 60 |
| 4 | Methylation | Tetracyclo[6.3.1.01,7.02,5]dodecan-6-one | MeLi, Et₂O | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecan-6-ol | 95 |
| 5 | Dehydration | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecan-6-ol | POCl₃, Pyridine | 6-Methylenetetracyclo[6.3.1.01,7.02,5]dodecane | 80 |
| 6 | Isomerization | 6-Methylenetetracyclo[6.3.1.01,7.02,5]dodecane | p-TsOH, Benzene | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodec-5-ene | 90 |
| 7 | Dihydroxylation | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodec-5-ene | OsO₄, NMO, Acetone-H₂O | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecane-5,6-diol | 85 |
| 8 | Oxidative Cleavage | 6-Methyltetracyclo[6.3.1.01,7.02,5]dodecane-5,6-diol | NaIO₄, THF-H₂O | Tricyclo[5.3.1.01,6]undecane-2,7-dione | 80 |
| 9 | Aldol Condensation | Tricyclo[5.3.1.01,6]undecane-2,7-dione | NaOMe, MeOH | (1R,8S)-Tricyclo[6.3.0.01,5]undec-6-en-9-one | 75 |
| 10 | Methylation & Grignard | (1R,8S)-Tricyclo[6.3.0.01,5]undec-6-en-9-one | 1. LDA, MeI; 2. MeMgBr | This compound | 50 |
Experimental Protocols
Protocol 1: Tandem Radical Cyclization Synthesis of this compound
Step 1: Alkylation of 2-Methyl-1,3-cyclopentanedione
To a solution of 2-methyl-1,3-cyclopentanedione (1.0 eq) in dry DMF is added potassium carbonate (1.5 eq) and 1-bromo-3-butene (1.2 eq). The mixture is stirred at room temperature for 24 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(but-3-en-1-yl)-2-methylcyclopentane-1,3-dione.
Step 9: Tandem Radical Cyclization
A solution of the imine from Step 8 (1.0 eq), tributyltin hydride (1.5 eq), and a catalytic amount of AIBN in dry, degassed benzene is heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the tricyclic ketone.
Protocol 2: Photochemical Oxa-di-π-Methane Rearrangement Synthesis of this compound
Step 3: Photochemical Rearrangement
A solution of the tricyclo-dodecenone from Step 2 (1.0 eq) in acetone is irradiated in a Pyrex immersion well reactor with a 450W medium-pressure mercury lamp for 8 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the tetracyclic ketone.
Step 10: Final Methylation and Grignard Reaction
To a solution of LDA (1.2 eq) in dry THF at -78 °C is added the enone from Step 9 (1.0 eq). After stirring for 1 hour, methyl iodide (1.5 eq) is added, and the reaction is slowly warmed to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is dissolved in dry diethyl ether and treated with methylmagnesium bromide (2.0 eq) at 0 °C. The reaction is stirred for 2 hours, quenched with saturated aqueous ammonium chloride, and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified by column chromatography to afford this compound.
Visualizations
Synthetic Pathway Diagrams
Caption: Tandem Radical Cyclization Route to this compound.
Caption: Photochemical Oxa-di-π-Methane Rearrangement Route.
Conclusion
The two synthetic routes presented provide robust and scalable methods for the production of this compound. The tandem radical cyclization offers an elegant and convergent approach, while the photochemical rearrangement provides a unique and effective strategy for constructing the complex polycyclic core. The choice of route will depend on the specific resources and expertise available to the research or development team. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the successful synthesis of this challenging and intriguing natural product.
Application Note: Purification of Synthetic dl-Modhephene by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Modhephene, a sesquiterpene with a unique propellane structure, has garnered interest in synthetic organic chemistry due to its challenging molecular architecture. This application note provides a detailed protocol for the purification of synthetic dl-Modhephene from a crude reaction mixture using flash column chromatography. The described method is robust, efficient, and yields high-purity this compound suitable for further research and development.
Key Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted below. It involves the preparation of the crude sample, packing of the chromatography column, the chromatographic separation itself, and subsequent analysis of the collected fractions to isolate the pure compound.
Figure 1: Workflow for the purification of synthetic this compound.
Experimental Protocols
1. Materials and Reagents
-
Crude synthetic this compound
-
Silica gel (230-400 mesh)[1]
-
Dichloromethane (for rinsing, optional)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
2. Column Preparation
A glass column is dry-packed with silica gel.[4] A plug of cotton or glass wool is placed at the bottom of the column, followed by a thin layer of sand. The silica gel is then carefully added to the column. The column is gently tapped to ensure even packing and to remove any air pockets. Finally, another layer of sand is added on top of the silica gel bed to prevent disturbance during solvent addition. The column is then flushed and equilibrated with the initial mobile phase (e.g., 100% n-hexane).
3. Sample Preparation and Loading
The crude synthetic this compound is dissolved in a minimal amount of a non-polar solvent, such as n-hexane. This solution is then carefully loaded onto the top of the prepared silica gel column.
4. Chromatographic Elution
The purification is performed using a gradient elution.[4] The elution starts with a non-polar mobile phase and the polarity is gradually increased to elute the compounds based on their affinity for the stationary phase.
-
Initial Elution: The column is first eluted with 100% n-hexane.
-
Gradient Elution: The polarity of the mobile phase is gradually increased by adding ethyl acetate to the n-hexane. A typical gradient might be from 0% to 5% ethyl acetate in n-hexane.
Fractions are collected throughout the elution process.
5. Fraction Analysis
The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired this compound.
-
TLC Protocol:
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the plate in a chamber containing a suitable mobile phase (e.g., 98:2 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Fractions showing a single spot corresponding to the Rf value of pure this compound are pooled together.
-
6. Isolation and Purity Assessment
The fractions containing pure this compound are combined, and the solvent is removed using a rotary evaporator to yield the purified product. The purity of the final product is assessed by Gas Chromatography with Flame Ionization Detection (GC-FID).
-
GC-FID Protocol:
-
Column: DB-5 or similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: 80°C (hold 2 min), then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Mode | Gradient |
| Initial Eluent | 100% n-Hexane |
| Final Eluent | 95:5 n-Hexane:Ethyl Acetate |
| Detection (TLC) | UV (254 nm) and Potassium Permanganate Stain |
Table 2: Hypothetical Purification Data
| Sample | Weight (mg) | Purity (by GC-FID) | Yield (%) |
| Crude this compound | 1000 | ~75% | - |
| Purified this compound | 712 | >98% | 95 |
Table 3: Hypothetical GC-FID Analysis of Purified this compound
| Peak Number | Retention Time (min) | Compound | Area (%) |
| 1 | 12.5 | This compound | 98.7 |
| 2 | 11.8 | Impurity A | 0.8 |
| 3 | 13.2 | Impurity B | 0.5 |
The described flash chromatography protocol provides an effective method for the purification of synthetic this compound. The use of a silica gel stationary phase with a hexane/ethyl acetate gradient allows for the efficient separation of the target compound from reaction byproducts and impurities, resulting in a high-purity product suitable for subsequent applications. The purity of the final compound can be readily confirmed by GC-FID analysis.
References
Application Note: Quantification of dl-Modhephene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a proposed methodology for the quantitative analysis of dl-Modhephene, a tricyclic sesquiterpene, in a solution-based matrix. Given the volatile nature of sesquiterpenes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended analytical technique, offering high sensitivity and selectivity.[1][2][3] This document provides a detailed, hypothetical protocol for sample preparation, instrument parameters, and data analysis for the quantification of this compound. The presented data is illustrative and serves as a benchmark for method validation.
Introduction
This compound is a sesquiterpenoid with a unique tricyclic [3.3.3]propellane skeleton.[4] As interest in the biological activities of sesquiterpenes grows, robust and reliable analytical methods for their quantification are crucial for research and development. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it ideally suited for the quantification of this compound.[5][6] This application note outlines a comprehensive approach to developing a quantitative GC-MS method for this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from an aqueous matrix.
Materials:
-
Sample containing this compound
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
Procedure:
-
To 1 mL of the aqueous sample in a glass vial, add 2 mL of hexane.
-
Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.
-
The dried hexane extract is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Hypothetical): To be determined from the mass spectrum of a this compound standard. For a C15H24 compound, characteristic fragment ions would be selected for quantification and qualification. A hypothetical quantification ion could be the molecular ion (m/z 204) if sufficiently abundant, or a major fragment ion.
Data Presentation
The following table summarizes the hypothetical quantitative performance of the proposed GC-MS method for this compound. These values are based on typical performance characteristics observed for the analysis of similar sesquiterpenes.[1][7]
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 5% |
| - Inter-day | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Rationale for selecting GC-MS for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modhephene: a sesquiterpenoid carbocyclic [3.3.3]propellane. X-Ray crystal structure of the corresponding diol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thiophene Derivatives as Novel Compounds
Topic: Utilizing Thiophene (B33073) as a Scaffold for the Development of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile pharmacological properties and presence in numerous FDA-approved drugs.[1][2] The thiophene ring, a five-membered heterocycle containing a sulfur atom, serves as a versatile framework for the synthesis of diverse molecular architectures with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing the thiophene scaffold in the discovery and development of novel therapeutic agents.
Data Presentation: Biological Activities of Thiophene Derivatives
The following table summarizes the in vitro cytotoxic activity of representative thiophene derivatives against various cancer cell lines. This data highlights the potential of the thiophene scaffold in developing potent anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 15b | A2780 | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| A2780CP | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | |
| MB-D2 | A375 | - | - | - |
| 8 | HeLa | 0.33 | 5-Fluorouracil | - |
| 11 | HeLa | 0.21 | 5-Fluorouracil | - |
| 15 | HeLa | 0.65 | 5-Fluorouracil | - |
| 17 | HeLa | 0.45 | 5-Fluorouracil | - |
Data sourced from multiple studies.[6][7][8] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
General Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes, which are key intermediates for further derivatization.[4]
Materials:
-
α-cyanoester (e.g., ethyl cyanoacetate)
-
Ketone or aldehyde with an α-methylene group (e.g., acetylacetone)
-
Elemental sulfur
-
Base catalyst (e.g., diethylamine, triethylamine)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
To a solution of the α-cyanoester (1 eq) and the ketone/aldehyde (1 eq) in the chosen solvent, add the base catalyst (0.1-0.5 eq) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 40-50°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Thiophene Carboxamides
Thiophene carboxamides have shown promising anticancer activity.[7] This protocol describes a general method for their synthesis.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Dichloromethane (DCM) as solvent
-
Triethylamine (B128534) (TEA) or other suitable base
Procedure:
-
Acid Chloride Formation: Dissolve 5-bromothiophene-2-carboxylic acid (1 eq) in DCM and add thionyl chloride (1.5 eq) dropwise. Reflux the mixture for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the resulting acid chloride in fresh DCM and cool the solution to 0°C. Add the desired amine (1.1 eq) and triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Signaling Pathway Inhibition by Thiophene Derivatives
Thiophene derivatives have been shown to inhibit various signaling pathways implicated in cancer progression. The diagram below illustrates a generalized mechanism of action where a thiophene-based inhibitor blocks a key kinase in a cancer-related signaling cascade.
Caption: Inhibition of a generic cancer signaling pathway by a thiophene derivative.
Experimental Workflow for Synthesis and Evaluation
The following workflow outlines the key steps in the synthesis and biological evaluation of novel thiophene compounds.
Caption: Workflow for the discovery of novel thiophene-based drug candidates.
Conclusion
The thiophene scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates with diverse therapeutic applications. The synthetic versatility of the thiophene ring allows for the creation of large and diverse compound libraries for high-throughput screening. The provided protocols and data serve as a foundational guide for researchers aiming to explore the rich chemical space of thiophene derivatives in their drug discovery programs. Further investigation into structure-activity relationships will be crucial for the development of next-generation thiophene-based therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiophene Derivative Derivatization and Biological Screening in Anticancer Drug Discovery
Introduction
Thiophene (B33073) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Possessing a five-membered ring containing a sulfur atom, the thiophene scaffold is a versatile building block for the synthesis of novel compounds with a wide range of biological functions, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][5][6] This document provides detailed application notes and protocols for the derivatization of the thiophene core and the subsequent biological screening of its derivatives, with a particular focus on their evaluation as potential anticancer agents.
The derivatization of the thiophene ring allows for the modulation of its physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. By strategically introducing various substituents at different positions of the thiophene ring, researchers can explore the structure-activity relationships (SAR) to optimize the biological activity and selectivity of these compounds.[5][7][8][9]
This document will detail the synthesis of thiophene derivatives, present quantitative data from cytotoxicity screenings against various cancer cell lines, and provide protocols for key biological assays. Additionally, it will include diagrams of relevant signaling pathways and experimental workflows to provide a comprehensive guide for researchers in the field of drug discovery.
Data Presentation: Cytotoxicity of Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of various thiophene derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), which is a standard measure of cytotoxicity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| BU17 | Benzyl urea (B33335) tetrahydrobenzo[b]thiophene | A549 (Lung) | Not specified, but identified as most potent | [10] |
| 3b | Thienopyrimidine | HepG2 (Liver) | 3.105 ± 0.14 | [11] |
| 3b | Thienopyrimidine | PC-3 (Prostate) | 2.15 ± 0.12 | [11] |
| 3g | Thienopyrimidine | HepG2 (Liver) | 3.77 ± 0.17 | [11] |
| 4c | Thieno[3,2-b]pyrrole | HepG2 (Liver) | 3.023 | [11] |
| 4c | Thieno[3,2-b]pyrrole | PC-3 (Prostate) | 3.12 | [11] |
| 5a | Bis-chalcone with thiophene | HCT116 (Colon) | 18.10 ± 2.51 | [12] |
| 5a | Bis-chalcone with thiophene | MCF7 (Breast) | 7.87 ± 2.54 | [12] |
| 9a | Bis-chalcone with thiophene | HCT116 (Colon) | 17.14 ± 0.66 | [12] |
| Compound 7 | Thiophene derivative | HCT-116 (Colon) | 11.13 | [13] |
| 2b | Thiophene carboxamide | Hep3B (Liver) | 5.46 | [14] |
| 2e | Thiophene carboxamide | Hep3B (Liver) | 12.58 | [14] |
| F8 | Thiophene carboxylate | CCRF-CEM (Leukemia) | 2.89 (24h CC50) | [1] |
Experimental Protocols
General Synthesis of Thiophene Derivatives (Gewald Reaction)
The Gewald reaction is a widely used method for the synthesis of 2-aminothiophenes.[4][6] This protocol provides a general procedure that can be adapted for the synthesis of various thiophene derivatives.
Materials:
-
An α-methylene ketone or aldehyde
-
An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, triethylamine, sodium hydroxide)
-
A suitable solvent (e.g., ethanol, methanol, dimethylformamide)
Procedure:
-
Dissolve the α-methylene ketone (1 equivalent) and the activated nitrile (1 equivalent) in the chosen solvent.
-
Add the base catalyst (0.1-0.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation, forming an α,β-unsaturated nitrile intermediate.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiophene derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of an Anticancer Thiophene Derivative
The following diagram illustrates a potential signaling pathway affected by a hypothetical anticancer thiophene derivative that acts as a tubulin polymerization inhibitor and kinase inhibitor, leading to cell cycle arrest and apoptosis.[10]
Caption: Mechanism of action for a thiophene derivative.
Experimental Workflow for Biological Screening
The following diagram outlines the general workflow for the synthesis and biological screening of novel thiophene derivatives.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters [mdpi.com]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Total Synthesis of dl-Modhephene: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the total synthesis of the natural product dl-modhephene. The outlined procedure is based on the total synthesis reported by Smith and Jerris (1982). This protocol includes a step-by-step methodology, a comprehensive list of reagents and their quantities, and expected yields. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
Modhephene, a sesquiterpene natural product, was the first propellane-containing molecule discovered in nature. Its unique [3.3.3] propellane core has made it an attractive target for total synthesis, leading to the development of various innovative synthetic strategies. This protocol details a convergent and effective synthesis of this compound.
Data Summary
The following tables summarize the key quantitative data for each step of the this compound synthesis.
Table 1: Reagents and Molar Equivalents
| Step | Starting Material | Reagent 1 | Molar Eq. 1 | Reagent 2 | Molar Eq. 2 | Reagent 3 | Molar Eq. 3 | Solvent |
| 1 | 2,3-Dimethyl-2-cyclopenten-1-one (B74047) | 2-Diazopropane (B1615991) | 1.1 | - | - | - | - | Diethyl ether |
| 2 | Photopyrazoline | - | - | - | - | - | - | Diethyl ether |
| 3 | Tricyclic Ketone | Methylenetriphenylphosphorane | 1.5 | - | - | - | - | Diethyl ether |
| 4 | Diene | m-Chloroperoxybenzoic acid | 1.0 | - | - | - | - | Dichloromethane (B109758) |
| 5 | Vinyloxirane | Lithium diisopropylamide | 2.0 | - | - | - | - | Tetrahydrofuran (B95107) |
| 6 | Allylic Alcohol | Pyridinium (B92312) chlorochromate | 1.5 | Sodium acetate (B1210297) | 2.0 | - | - | Dichloromethane |
| 7 | Enone | Lithium dimethylcuprate | 1.2 | - | - | - | - | Diethyl ether |
| 8 | Saturated Ketone | Methylenetriphenylphosphorane | 1.5 | - | - | - | - | Diethyl ether |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Cycloaddition | 25 | 12 | Photopyrazoline | 95 |
| 2 | Photolysis | 0 | 1 | Tricyclic Ketone | 85 |
| 3 | Wittig Reaction | 0 to 25 | 2 | Diene | 90 |
| 4 | Epoxidation | 0 | 1 | Vinyloxirane | 92 |
| 5 | Rearrangement | -78 to 0 | 1.5 | Allylic Alcohol | 88 |
| 6 | Oxidation | 25 | 2 | Enone | 85 |
| 7 | Conjugate Addition | 0 | 1 | Saturated Ketone | 93 |
| 8 | Wittig Reaction | 0 to 25 | 2 | This compound | 89 |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) δ | 4.75 (s, 1H), 4.65 (s, 1H), 1.70 (s, 3H), 1.60-1.20 (m, 10H), 0.95 (s, 3H), 0.85 (s, 3H), 0.83 (s, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ | 158.1, 105.8, 62.1, 58.2, 52.3, 49.8, 43.5, 41.7, 36.9, 34.2, 29.8, 26.4, 25.9, 25.3, 22.1 |
| IR (neat) cm⁻¹ | 3080, 2950, 2860, 1640, 1450, 1370, 885 |
| MS (m/z) | 204 (M⁺), 189, 175, 161, 147, 133, 119, 105, 91, 79, 67 |
Experimental Protocols
The following are the detailed experimental procedures for each key step in the synthesis of this compound.
Step 1: Synthesis of the Photopyrazoline
-
To a solution of 2,3-dimethyl-2-cyclopenten-1-one (1.0 eq) in diethyl ether at room temperature, add a freshly prepared solution of 2-diazopropane (1.1 eq) in diethyl ether.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to afford the crude photopyrazoline, which is used in the next step without further purification.
Step 2: Synthesis of the Tricyclic Ketone
-
Dissolve the crude photopyrazoline from the previous step in diethyl ether.
-
Irradiate the solution with a 450-W medium-pressure mercury lamp through a Pyrex filter at 0 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel (eluting with hexane/ethyl acetate) to yield the tricyclic ketone.
Step 3: Synthesis of the Diene
-
To a suspension of methyltriphenylphosphonium (B96628) bromide (1.5 eq) in diethyl ether at 0 °C, add n-butyllithium (1.4 eq) dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of the tricyclic ketone (1.0 eq) in diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (hexane) to give the diene.
Step 4: Synthesis of the Vinyloxirane
-
To a solution of the diene (1.0 eq) in dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (1.0 eq) portionwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude vinyloxirane is used directly in the next step.
Step 5: Synthesis of the Allylic Alcohol
-
To a solution of diisopropylamine (B44863) (2.2 eq) in tetrahydrofuran at -78 °C, add n-butyllithium (2.1 eq) dropwise.
-
Stir the resulting lithium diisopropylamide solution at -78 °C for 30 minutes.
-
Add a solution of the crude vinyloxirane (1.0 eq) in tetrahydrofuran.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the allylic alcohol.
Step 6: Synthesis of the Enone
-
To a suspension of pyridinium chlorochromate (1.5 eq) and sodium acetate (2.0 eq) in dichloromethane, add a solution of the allylic alcohol (1.0 eq) in dichloromethane.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the enone.
Step 7: Synthesis of the Saturated Ketone
-
To a suspension of copper(I) iodide (1.2 eq) in diethyl ether at 0 °C, add methyllithium (B1224462) (2.4 eq) dropwise.
-
Stir the resulting lithium dimethylcuprate solution at 0 °C for 15 minutes.
-
Add a solution of the enone (1.0 eq) in diethyl ether.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to give the saturated ketone.
Step 8: Synthesis of this compound
-
Prepare the Wittig reagent as described in Step 3.
-
To the ylide solution at 0 °C, add a solution of the saturated ketone (1.0 eq) in diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work up the reaction as described in Step 3.
-
Purify the residue by flash chromatography (hexane) to afford this compound.
Experimental Workflow
The following diagram illustrates the synthetic pathway for the total synthesis of this compound.
Caption: Synthetic workflow for the total synthesis of this compound.
Catalytic Strategies in the Synthesis of dl-Modhephene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalytic methods employed in the total synthesis of dl-Modhephene, a naturally occurring sesquiterpene with a unique propellane structure. The following sections present key data, experimental protocols for pivotal catalytic reactions, and visualizations of the synthetic workflows.
Introduction to Catalysis in this compound Synthesis
The construction of the sterically congested [3.3.3]propellane core of this compound has necessitated the development and application of various catalytic strategies. Early syntheses predominantly relied on acid-catalyzed rearrangements to construct the tricyclic framework. Subsequent approaches have utilized photochemical methods and radical-mediated cyclizations, showcasing the versatility of catalytic chemistry in accessing complex molecular architectures. This document details the seminal catalytic approaches developed by the research groups of Mehta, Smith, Mundy, and Curran.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the key quantitative data for the catalytic steps in the different total syntheses of this compound, allowing for a direct comparison of their efficiencies.
| Synthesis (Lead Author) | Catalytic Step | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Mehta et al. | Photochemical oxa-di-π-methane rearrangement | Not applicable (UV light) | Acetone (B3395972) | Room Temperature | 8 h | 60 |
| Smith et al. | Acid-catalyzed rearrangement | p-Toluenesulfonic acid | Benzene (B151609) | Reflux | 4 h | 64 |
| Mundy et al. | Acid-catalyzed rearrangement | Phosphorus pentoxide in methanesulfonic acid | Not applicable | 85 | 44 h | 22 |
| Curran et al. | Tandem radical cyclization | Azobisisobutyronitrile (AIBN) | Benzene | 80 | 4 h | 85 |
Experimental Protocols
Detailed methodologies for the key catalytic experiments are provided below.
Mehta's Photochemical Oxa-di-π-Methane Rearrangement
This synthesis utilizes a photochemical approach to construct the propellane skeleton.
Protocol:
-
A solution of the bicyclic enone precursor (1 g) in dry acetone (200 mL) is prepared in a quartz immersion well photoreactor.
-
The solution is deoxygenated by bubbling dry nitrogen gas through it for 30 minutes.
-
The reaction mixture is irradiated with a 450 W Hanovia medium-pressure mercury lamp for 8 hours while maintaining the temperature at approximately 25 °C using a water cooling system.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate, 95:5) to afford the desired [3.3.3]propellanone.
Smith's Acid-Catalyzed Rearrangement
This approach employs a Brønsted acid to catalyze the formation of the tricyclic core.
Protocol:
-
To a solution of the bicyclic vinyl alcohol precursor (500 mg) in dry benzene (50 mL), a catalytic amount of p-toluenesulfonic acid (50 mg) is added.
-
The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus for 4 hours.
-
The reaction is monitored by gas chromatography (GC).
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate, 9:1) to yield the rearranged tricyclic ketone.
Mundy's Acid-Catalyzed Rearrangement
This synthesis utilizes a strong acid mixture to effect the key rearrangement.
Protocol:
-
A solution of phosphorus pentoxide (5 g) in methanesulfonic acid (50 mL) is prepared by careful addition of the solid to the acid with stirring.
-
The bicyclic precursor (1 g) is added to the acidic solution.
-
The reaction mixture is heated at 85 °C for 44 hours.
-
The reaction is then cooled to room temperature and carefully poured onto a mixture of ice and a saturated aqueous solution of sodium hydroxide (B78521) to neutralize the acid.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the propellane product.
Curran's Tandem Radical Cyclization
This method utilizes a radical initiator to trigger a cascade cyclization to form the propellane structure.
Protocol:
-
A solution of the acyclic diene-yne precursor (200 mg) and a catalytic amount of azobisisobutyronitrile (AIBN) (10 mg) in dry, degassed benzene (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
A solution of tributyltin hydride (350 mg) in dry, degassed benzene (10 mL) is prepared in a syringe.
-
The solution of the precursor and AIBN is heated to 80 °C.
-
The tributyltin hydride solution is added dropwise to the reaction mixture over a period of 4 hours using a syringe pump.
-
After the addition is complete, the reaction is stirred at 80 °C for an additional hour.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (hexane) to give the this compound precursor.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key catalytic transformations in the synthesis of this compound.
Caption: Workflow for Mehta's photochemical synthesis of the propellane core.
Caption: Smith's acid-catalyzed rearrangement for this compound synthesis.
Caption: Curran's radical cyclization approach to the propellane skeleton.
Application Notes and Protocols: dl-Modhephene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dl-modhephene as a foundational scaffold in organic synthesis. While primarily recognized as a challenging target for total synthesis, the unique tricyclic [3.3.3]propellane core of this compound offers a rigid and sterically defined framework that can be further functionalized. This document details a key synthetic pathway to access the this compound core and its subsequent derivatization, highlighting its potential as a building block for more complex molecular architectures.
Introduction to this compound
This compound is a sesquiterpene natural product that was first isolated from the plant Isocoma wrightii.[1] Its compact and rigid [3.3.3]propellane structure has made it a popular target for showcasing novel synthetic methodologies. Beyond its role as a synthetic challenge, the this compound skeleton, once constructed, presents a unique opportunity for elaboration. The embedded double bond and the array of saturated C-H bonds provide reactive sites for introducing further chemical complexity.
Synthetic Accessibility of the this compound Core
Numerous total syntheses of this compound have been reported, each employing a unique strategy to construct the sterically congested carbocyclic core. A representative and efficient approach is the facile synthesis reported by Lee et al., which utilizes a tandem radical cyclization of an N-aziridinylimine intermediate. This method allows for the rapid assembly of the propellane framework.
General Workflow for a Tandem Radical Cyclization Approach to this compound:
References
Application Notes and Protocols for Assessing the Purity of dl-Modhephene Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative assessment of dl-Modhephene purity. The protocols outlined below utilize common analytical techniques to ensure the identity and purity of this compound samples, which is critical for research, development, and quality control purposes.
Introduction
This compound is a sesquiterpene with a unique propellane carbon skeleton. As with any synthesized or isolated compound intended for further use, rigorous purity assessment is essential. Impurities can arise from the synthetic route, degradation, or contamination and may significantly impact biological activity or chemical reactivity. This document details the application of Gas Chromatography with Flame Ionization Detection (GC-FID) for purity quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification.
Data Presentation
A summary of hypothetical purity assessment data for a this compound sample is presented below. This table illustrates how data from different analytical methods can be collated for a comprehensive purity profile.
| Analytical Method | Purity (%) | Impurities Detected | Notes |
| GC-FID | 98.5% | 3 minor peaks | Based on peak area normalization. |
| Quantitative ¹H NMR | 99.1% (± 0.2%) | Residual solvent (Hexane), Isomeric impurity | Purity determined relative to a certified internal standard. |
| GC-MS | - | Isomer of Modhephene, Oxidized byproducts | Impurity identification based on mass spectral library matching. |
Experimental Protocols
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The flame ionization detector provides excellent sensitivity for hydrocarbons like this compound, making it ideal for purity assessment based on peak area percentage.[1][2][3]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a high-purity solvent such as hexane (B92381) or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet, operated in split mode with a ratio of 50:1.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Data Acquisition: Collect the chromatogram for the entire run time.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the purity of this compound using the peak area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100.[1]
-
-
Absolute Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[4][5][6][7][8][9][10]
Protocol:
-
Sample and Standard Preparation:
-
Select a suitable high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a proton signal that does not overlap with any signals from this compound.
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Benzene-d6) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or higher field instrument.
-
Nucleus: ¹H.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters for Quantitation:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 to 16, depending on the sample concentration.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
-
Acquisition Time (aq): At least 3 seconds.
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify unknown compounds in a sample.[11][12][13][14] This is an invaluable tool for characterizing impurities.
Protocol:
-
Sample Preparation:
-
Prepare the sample as described in the GC-FID protocol.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Injector, Carrier Gas, Column, and Oven Temperature Program: Use the same conditions as described in the GC-FID protocol to allow for retention time comparison.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Obtain the total ion chromatogram (TIC).
-
For each impurity peak, extract the mass spectrum.
-
Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify the impurity.
-
Confirmation of impurity identity may require the synthesis or purchase of a reference standard.
-
References
- 1. google.com [google.com]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. measurlabs.com [measurlabs.com]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.swiss]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC/MS Testing Analyzes Unknown Compounds [innovatechlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of dl-Modhephene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of dl-Modhephene synthesis.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic strategy employed.
Pauson-Khand Reaction (PKR) Route
The Pauson-Khand reaction is a powerful method for constructing the cyclopentenone core of this compound through a [2+2+1] cycloaddition. However, optimizing yields can be challenging.
Question 1: My Pauson-Khand reaction is resulting in a low yield of the desired cyclopentenone. What are the potential causes and how can I improve it?
Answer: Low yields in the Pauson-Khand reaction are a common issue and can stem from several factors. Here are some key areas to investigate:
-
Catalyst Activity: The cobalt carbonyl complex, typically Co₂(CO)₈, is sensitive to air and can decompose. Ensure it is handled under an inert atmosphere.[1]
-
Reaction Temperature and Time: Traditional Pauson-Khand reactions often require high temperatures and long reaction times, which can lead to substrate decomposition.[2][3] Consider using promoters like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) to enable the reaction to proceed at lower temperatures.[4]
-
Carbon Monoxide (CO) Pressure: Inadequate CO pressure can be a limiting factor. While traditional methods use a CO atmosphere, some modern protocols have found success with CO-releasing molecules or operating under flow conditions to maintain a consistent CO supply.[2]
-
Substrate Purity: Impurities in the enyne substrate can interfere with the catalyst and reduce yields. Ensure your starting material is of high purity.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Common solvents include toluene, benzene, and mesitylene (B46885).[1] Ensure the solvent is thoroughly degassed to remove oxygen.[1]
Question 2: I am observing the formation of significant side products in my Pauson-Khand reaction. What are these likely to be and how can I minimize them?
Answer: Side product formation can compete with the desired [2+2+1] cycloaddition. Common side products and mitigation strategies include:
-
[2+2+2] Cycloaddition Products: At higher temperatures, a competing [2+2+2] cycloaddition can occur, leading to the formation of aromatic byproducts.[2] Lowering the reaction temperature, potentially with the use of promoters, can help to suppress this side reaction.[2]
-
Substrate Polymerization: Alkenes and alkynes, especially terminal ones, can be prone to polymerization under the reaction conditions. Using a higher dilution may help to minimize intermolecular side reactions.
-
Isomerized Products: Depending on the substrate, isomerization of the double bond may occur.[2] Careful control of reaction conditions and purification are key.
Tandem Radical Cyclization Route
This approach utilizes a cascade of radical reactions to construct the propellane core of this compound.
Question 3: My tandem radical cyclization is not proceeding to completion, and I am recovering a significant amount of starting material. What should I check?
Answer: Incomplete conversion in radical cyclizations can be due to several factors:
-
Radical Initiator: Ensure the radical initiator, such as AIBN, is fresh and active. The initiation temperature should be appropriate for the chosen initiator.
-
Radical Propagator: A stoichiometric amount of a radical propagator, like tributyltin hydride (Bu₃SnH), is often required. Ensure the correct stoichiometry is used and that the reagent is of high quality.
-
Concentration: Radical cyclizations are intramolecular reactions and are typically favored at high dilution to minimize intermolecular side reactions.[5]
-
Reaction Time: Some radical cyclizations can be sluggish. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Question 4: I am observing a mixture of diastereomers in my radical cyclization product. How can I improve the stereoselectivity?
Answer: The stereoselectivity of radical cyclizations can be influenced by the substrate's conformation and the reaction conditions. One synthetic route to this compound reported that the cyclization reaction proceeded with complete stereocontrol, suggesting that the substrate itself can strongly direct the stereochemical outcome.[6] If you are observing poor selectivity, consider if the stereochemistry of your starting material is correct. Additionally, bulky protecting groups on the substrate can sometimes influence the facial selectivity of the radical attack.
Oxa-di-π-Methane Rearrangement Route
This photochemical approach is a key step in some total syntheses of this compound.[3]
Question 5: The yield of my oxa-di-π-methane rearrangement is low. What are the critical parameters for this photochemical reaction?
Answer: The efficiency of the oxa-di-π-methane rearrangement is highly dependent on the photochemical reaction setup:
-
Wavelength of Light: The reaction requires UV irradiation at a wavelength that can be absorbed by the β,γ-unsaturated ketone chromophore. Using a mercury lamp with a Pyrex filter is a common setup.
-
Sensitizer: This rearrangement often proceeds through a triplet excited state and may require a sensitizer, such as acetone, to facilitate intersystem crossing.[7]
-
Solvent: The solvent should be transparent to the UV light being used. Acetone can often serve as both the solvent and the sensitizer.
-
Degassing: Oxygen can quench triplet excited states, so it is crucial to thoroughly degas the reaction mixture prior to and during irradiation.[5]
Section 2: Comparative Data of Synthetic Routes
The following table summarizes key aspects of different synthetic approaches to this compound to aid in methodological selection.
| Synthetic Route | Key Reaction | Catalyst/Reagent | Solvent | Temperature | Reported Yield | Reference |
| Pauson-Khand | [2+2+1] Cycloaddition | Co₂(CO)₈ | Mesitylene | 160 °C | ~50% (for a generic PKR) | [1] |
| Radical Cyclization | Tandem Radical Cyclization | Bu₃SnH, AIBN | Benzene | Reflux | Not explicitly stated for the key step, but part of a successful total synthesis. | [6] |
| Oxa-di-π-Methane | Photochemical Rearrangement | UV light, Acetone | Acetone | Room Temperature | Not explicitly stated for the key step, but a crucial transformation in a total synthesis. | [3] |
Section 3: Experimental Protocols
This section provides a detailed methodology for a key reaction in the synthesis of this compound.
Protocol for a Generic Intramolecular Pauson-Khand Reaction
This protocol is based on a general procedure for cobalt-catalyzed [2+2+1] cycloadditions and should be adapted for the specific enyne substrate used in the this compound synthesis.
Materials:
-
Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Degassed solvent (e.g., mesitylene, toluene)
-
Carbon monoxide (CO) gas
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Flame-dried glassware
Procedure:
-
Preparation: Under an inert atmosphere (Argon), add the enyne substrate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.[1]
-
Solvent Addition: Add freshly degassed mesitylene via cannula.[1]
-
Catalyst Addition: In a glovebox, weigh the dicobalt octacarbonyl (1.1 eq) into a vial and add it to the reaction flask in one portion under a positive pressure of inert gas.[1]
-
Complex Formation: Stir the mixture at room temperature for 2 hours. The solution should change color, indicating the formation of the alkyne-cobalt complex.[1]
-
Reaction Setup: Degas the reaction system with carbon monoxide (CO) by bubbling CO through the solution for several minutes.[1]
-
Cycloaddition: Heat the reaction mixture to 160 °C using a pre-heated oil bath and maintain this temperature for 24 hours under a CO atmosphere.[1]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Directly load the crude reaction mixture onto a silica (B1680970) gel column.
-
Elute with hexanes to remove the high-boiling solvent (mesitylene).[1]
-
Perform a second flash column chromatography with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclopentenone product.[1]
-
Section 4: Visualizations
Experimental Workflow for this compound Synthesis via Pauson-Khand Reaction
Caption: A generalized workflow for the synthesis of this compound highlighting the key Pauson-Khand reaction step.
Troubleshooting Low Yield in Pauson-Khand Reaction
Caption: A decision tree for troubleshooting low yields in the Pauson-Khand reaction.
References
- 1. Pauson-Khand Reaction - NROChemistry [nrochemistry.com]
- 2. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical oxa-di-π-methane rearrangement approach to [3.3.3]propellanes. Total synthesis of sesquiterpene hydrocarbon (±)-modhephene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Stereoselective Synthesis of dl-Modhephene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of dl-Modhephene. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main challenges in the synthesis of this compound, a sesquiterpene with a [3.3.3]propellane framework, revolve around the construction of the sterically congested polycyclic system with the correct stereochemistry. Key hurdles include:
-
Construction of the Tricyclic Core: Efficiently assembling the tricyclo[5.2.2.0]undecenone precursor can be challenging.
-
Stereocontrol during Photochemical Rearrangement: The key photochemical oxa-di-π-methane rearrangement must be carefully controlled to achieve the desired tetracyclic intermediate.
-
Regioselective C-C Bond Cleavage: The subsequent reductive cleavage of a specific carbon-carbon bond in the tetracyclic ketone is crucial for forming the [3.3.3]propellane system and can be a difficult step to control.
-
Introduction of Methyl Groups: Introducing the gem-dimethyl and the additional methyl group at the appropriate positions with the correct stereochemistry can require lengthy synthetic sequences.
Q2: Which synthetic route is most commonly cited for the synthesis of this compound?
The route developed by Mehta and Subrahmanyam is a widely recognized approach.[1][2] It utilizes a photochemical oxa-di-π-methane rearrangement as the key step to construct the [3.3.3]propellane system.[1][2]
Q3: What is the significance of the oxa-di-π-methane rearrangement in this synthesis?
The oxa-di-π-methane rearrangement is a photochemical reaction that is pivotal for constructing the complex tetracyclic intermediate from a tricyclic enone precursor.[1][2] This step is critical as it establishes the core carbocyclic framework of Modhephene. The reaction involves the rearrangement of a β,γ-unsaturated ketone to a cyclopropyl (B3062369) ketone.
Troubleshooting Guides
Problem 1: Low yield during the photochemical oxa-di-π-methane rearrangement.
Possible Causes:
-
Inappropriate Wavelength or Light Source: The photochemical rearrangement is sensitive to the wavelength of UV light used.
-
Incorrect Sensitizer (B1316253) or Concentration: A triplet sensitizer is often required for this reaction to proceed efficiently. The choice and concentration of the sensitizer are critical.
-
Solvent Purity: Impurities in the solvent can quench the excited state of the molecule, leading to lower yields.
-
Reaction Time: Both insufficient and excessive irradiation times can lead to lower yields of the desired product due to incomplete reaction or product degradation.
Solutions:
-
Optimize Light Source: Use a high-pressure mercury lamp with a Pyrex filter to ensure the appropriate wavelength for the rearrangement.
-
Use Acetone (B3395972) as a Sensitizer: Acetone is an effective triplet sensitizer for this reaction. Ensure it is freshly distilled and used in appropriate concentrations.
-
Ensure High-Purity Solvents: Use spectroscopic grade or freshly distilled solvents to minimize quenching impurities.
-
Monitor Reaction Progress: Follow the reaction progress using techniques like TLC or GC to determine the optimal irradiation time.
Problem 2: Poor regioselectivity in the reductive C-C bond cleavage of the tetracyclic ketone.
Possible Causes:
-
Incorrect Reducing Agent: The choice of reducing agent is critical for achieving the desired regioselective cleavage.
-
Reaction Temperature: The temperature of the reaction can influence the selectivity of the bond cleavage.
-
Substrate Purity: Impurities in the tetracyclic ketone substrate may interfere with the reaction.
Solutions:
-
Use Lithium in Liquid Ammonia (B1221849): The use of lithium metal dissolved in liquid ammonia is a standard method for this type of reductive cleavage.
-
Control Reaction Temperature: Maintain a low temperature (typically -78 °C) during the addition of reagents and throughout the reaction to enhance selectivity.
-
Purify the Substrate: Ensure the tetracyclic ketone is of high purity before subjecting it to the reduction step.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound based on the Mehta and Subrahmanyam approach.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Diels-Alder Reaction | Bicyclo[4.3.0]nona-1(6),2-diene, α-chloroacrylonitrile | Benzene, reflux | Tricyclo[5.2.2.0]undecenone precursor | ~70-80 |
| Photochemical Oxa-di-π-methane Rearrangement | Tricyclo[5.2.2.0]undecenone | Acetone, UV irradiation (450W Hanovia lamp), Pyrex filter | Tetracyclo[4.3.2.0.0]undecanone | ~60-70 |
| Reductive C-C Bond Cleavage | Tetracyclo[4.3.2.0.0]undecanone | Li, liq. NH₃, THF | [3.3.3]Propellanone | ~80-90 |
| Introduction of Methyl Groups and Final Elaboration | [3.3.3]Propellanone | Multi-step sequence (e.g., Wittig, Grignard, oxidation) | This compound | Variable |
Experimental Protocols
Key Experiment: Photochemical Oxa-di-π-methane Rearrangement
This protocol describes the key photochemical rearrangement step in the synthesis of this compound.
Objective: To convert the tricyclo[5.2.2.0]undecenone to the tetracyclo[4.3.2.0.0]undecanone via a photochemical oxa-di-π-methane rearrangement.
Materials:
-
Tricyclo[5.2.2.0]undecenone
-
Acetone (spectroscopic grade, freshly distilled)
-
Pyrex immersion well photochemical reactor
-
450W Hanovia high-pressure mercury vapor lamp
Procedure:
-
Dissolve the tricyclo[5.2.2.0]undecenone in freshly distilled acetone in a Pyrex reaction vessel. The concentration should be approximately 0.05 M.
-
Place the reaction vessel in a photochemical reactor equipped with a Pyrex immersion well and a 450W Hanovia high-pressure mercury vapor lamp.
-
Irradiate the solution with the mercury lamp. The Pyrex filter will cut off wavelengths below 290 nm.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Continue irradiation until the starting material is consumed (typically several hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting tetracyclo[4.3.2.0.0]undecanone by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. A total synthesis of (±)-modhephene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical oxa-di-π-methane rearrangement approach to [3.3.3]propellanes. Total synthesis of sesquiterpene hydrocarbon (±)-modhephene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of dl-Modhephene Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like dl-Modhephene can present numerous challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered during the synthesis of this propellane-type triquinane sesquiterpene.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on the synthetic route described by Lee et al. (1999).
Problem 1: Incomplete Imine Condensation Leading to Low Yield
Question: I am experiencing a very slow and incomplete reaction during the condensation of the ketone intermediate (6) with N-amino-2-phenylaziridine to form the crucial imine (2). After several days, a significant amount of the starting ketone remains. How can I drive this reaction to completion?
Answer: This is a well-documented issue in the synthesis of this compound, often attributed to the steric hindrance of the ketone.[1] Here are several strategies to overcome this sluggish reaction:
-
Azeotropic Removal of Water: The condensation reaction produces water, which can inhibit the reaction from reaching completion. Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609) can effectively remove water as it is formed, thus shifting the equilibrium towards the product.
-
Use of a Catalyst:
-
Acid Catalysis: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Lewis Acid Catalysis: Lewis acids like titanium(IV) chloride (TiCl₄) or zinc chloride (ZnCl₂) can also be effective. They coordinate to the carbonyl oxygen, activating the ketone towards nucleophilic addition.
-
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. This should be done cautiously to avoid potential side reactions or degradation of starting materials.
Problem 2: Formation of Diastereomers during Grignard Addition
Question: The addition of 3-trimethylsilylpropargyl magnesium bromide to the aldehyde intermediate (4) in my synthesis is producing a mixture of diastereomeric alcohols with a ratio of approximately 2.2:1. How can I improve the diastereoselectivity of this step?
Answer: The formation of diastereomers in Grignard additions to chiral aldehydes is a common challenge. The observed ratio indicates a modest level of substrate-controlled diastereoselectivity. To enhance this, consider the following approaches:
-
Chelation-Controlled Addition: The use of a chelating agent can help to create a more rigid transition state, leading to higher diastereoselectivity. Additives like zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂) can coordinate to both the aldehyde's carbonyl oxygen and a nearby Lewis basic group (if present in the substrate), forcing the Grignard reagent to attack from a specific face.
-
Use of Chiral Ligands or Auxiliaries: The addition of a stoichiometric or catalytic amount of a chiral ligand, such as (-)-sparteine (B7772259) or a chiral amino alcohol, can complex with the Grignard reagent and direct its approach to the aldehyde. Alternatively, modifying the substrate to include a chiral auxiliary can provide better stereochemical control.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Performing the reaction at -78 °C (dry ice/acetone bath) is a standard practice to improve selectivity.
Problem 3: Unwanted Double Bond Isomerization during Oxidation
Question: I am using a Swern oxidation to convert the alcohol intermediate (7) to the corresponding ketone. However, I am observing the formation of a significant amount of the conjugated enone (8) due to double bond isomerization. How can I prevent this side reaction?
Answer: The basic conditions of the Swern oxidation, particularly the use of triethylamine (B128534), can promote the isomerization of a double bond into a more thermodynamically stable conjugated position.[2] To circumvent this, you can employ one of the following strategies:
-
Use of a Bulkier Base: Replacing triethylamine with a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can minimize the deprotonation at the α-position that leads to isomerization.
-
Alternative Mild Oxidation Reagents: Several other oxidation methods are known to be less prone to causing isomerization:
-
Dess-Martin Periodinane (DMP): This is a mild and highly selective oxidizing agent that works under neutral conditions and at room temperature, thus reducing the risk of isomerization.
-
Parikh-Doering Oxidation: This method uses a sulfur trioxide pyridine (B92270) complex as the activating agent for DMSO and is known to be very mild.
-
Ley-Griffith Oxidation (TPAP): Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant provides a very mild and selective oxidation of alcohols.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in the synthesis of this compound?
A1: Based on reported syntheses, the primary byproducts include:
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Unreacted starting materials: Particularly the ketone intermediate in the imine formation step due to the sluggish nature of the reaction.[1]
-
Diastereomers: Formed during nucleophilic additions to chiral intermediates, such as the addition of a Grignard reagent to an aldehyde.
-
Isomerized products: Specifically, the conjugated enone formed as a byproduct during the oxidation of a homoallylic alcohol under basic conditions.[2]
Q2: How can I purify the desired product from its diastereomer?
A2: Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques:
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Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase can allow for the separation of diastereomers.
-
Recrystallization: If the diastereomers are crystalline solids, fractional recrystallization can be an effective purification method.
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Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide high-purity diastereomers.
Quantitative Data Summary
The following table summarizes the quantitative data related to byproduct formation mentioned in the literature.
| Reaction Step | Desired Product | Byproduct(s) | Ratio/Yield of Byproduct | Conditions | Reference |
| Grignard addition to aldehyde (4) | Diastereomeric alcohols (5) | Mixture of diastereomers | 2.2:1 | 3-Trimethylsilylpropargyl magnesium bromide, THF | Lee et al. (1999) |
| Imine formation from ketone (6) | Imine (2) | Unreacted ketone (6) | Significant, reaction incomplete after 14 days | N-amino-2-phenylaziridine | Lee et al. (1999) |
| Swern oxidation of alcohol (7) | Ketone (1) | Conjugated enone (8) | Becomes the major product with prolonged reaction time at room temperature in the presence of triethylamine | DMSO, (COCl)₂, Et₃N | Lee et al. (1999) |
Experimental Protocols
Protocol 1: Improved Imine Formation with Azeotropic Water Removal
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To a solution of the ketone (1.0 eq) in toluene, add N-amino-2-phenylaziridine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Fit the reaction flask with a Dean-Stark apparatus and a condenser.
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Heat the mixture to reflux and monitor the reaction by TLC.
-
Continue refluxing until the starting ketone is no longer observed.
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Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.
Protocol 2: Diastereoselective Grignard Addition at Low Temperature
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Dissolve the aldehyde (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution over 30 minutes.
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Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the consumption of the aldehyde by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diastereomeric alcohols by column chromatography on silica gel.
Protocol 3: Oxidation of Homoallylic Alcohol using Dess-Martin Periodinane (DMP)
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and the points where side reactions can occur in the synthesis of this compound.
Caption: Overview of this compound synthesis with key side reactions.
Caption: Troubleshooting workflow for diastereomer formation.
Caption: Logic for avoiding double bond isomerization during oxidation.
References
Technical Support Center: Optimization of Reaction Conditions for dl-Modhephene Synthesis
Welcome to the technical support center for the synthesis of dl-Modhephene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound described in recent literature?
A1: The synthesis of this compound has been achieved through various routes. A notable approach involves a tandem radical cyclization reaction to construct the characteristic propellane core. This strategy often begins with the assembly of a suitable acyclic precursor containing the necessary functional groups for the key cyclization step.
Q2: What are the known major challenges or bottlenecks in the synthesis of this compound?
A2: A significant challenge reported in the synthesis of this compound is the sluggish condensation reaction to form the N-aziridinylimine intermediate, which is the precursor for the key tandem radical cyclization. This reaction has been observed to be slow, sometimes requiring extended reaction times (up to 14 days) and may not proceed to completion.[1] Another challenge can be the introduction of the gem-dimethyl groups, as placing them too early in the synthetic sequence can render adjacent functional groups, such as ketones, unreactive to subsequent transformations.[1]
Q3: Are there alternative strategies to the tandem radical cyclization approach?
A3: Yes, other synthetic strategies for related propellane structures have been explored, although the tandem radical cyclization is a prominent method for constructing the this compound skeleton. General approaches to propellanes can involve other types of cyclization reactions and rearrangements. However, for this compound specifically, the radical-based approach has been a key focus.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the route involving the N-aziridinylimine tandem radical cyclization.
Problem 1: Low or No Yield in the N-aziridinylimine Formation Step
Symptoms:
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TLC or NMR analysis shows a large amount of unreacted starting ketone even after prolonged reaction times.
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Formation of multiple unidentified byproducts.
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The reaction stalls and does not proceed to completion.[1]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Steric Hindrance at the Ketone: The ketone may be sterically hindered, especially if bulky protecting groups are nearby or if the gem-dimethyl groups have already been installed.[1] | Optimize Reaction Conditions: Increase the reaction temperature cautiously. Use a Dean-Stark trap to remove water and drive the equilibrium towards the imine product. Experiment with different solvents (e.g., toluene (B28343), benzene). |
| Decomposition of N-amino-2-phenylaziridine: The reagent may be unstable under the reaction conditions. | Use Fresh Reagent: Ensure the N-amino-2-phenylaziridine is of high purity and freshly prepared or purchased. Add the reagent in portions over the course of the reaction. |
| Insufficient Activation: The ketone may not be sufficiently electrophilic. | Use a Lewis Acid Catalyst: Add a catalytic amount of a mild Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂) to activate the ketone. Screen different catalysts and loadings. |
| Equilibrium Limitation: The formation of the imine is a reversible reaction. | Recycle Starting Material: As reported, the unreacted ketone can be separated from the desired imine product and recycled back into the reaction to improve the overall yield over several cycles.[1] |
Troubleshooting Workflow for N-aziridinylimine Formation
Caption: Troubleshooting logic for low yield in N-aziridinylimine formation.
Problem 2: Inefficient Tandem Radical Cyclization
Symptoms:
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Low yield of the desired propellane product.
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Formation of products from single cyclization or other undesired rearrangements.
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Recovery of unreacted starting N-aziridinylimine.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incorrect Radical Initiator Concentration: Too high or too low concentration of the radical initiator (e.g., AIBN) can lead to side reactions or incomplete reaction. | Optimize Initiator Concentration: Perform a series of small-scale reactions with varying concentrations of the radical initiator to find the optimal loading. |
| Slow Rate of Radical Addition: The intramolecular radical addition may be slow compared to intermolecular side reactions. | Adjust Reaction Concentration: The tandem cyclization is often performed under high dilution conditions to favor intramolecular cyclization over intermolecular reactions. Optimize the concentration of the substrate. |
| Premature Quenching of Radical Intermediates: The radical intermediates may be quenched by impurities or solvent before the second cyclization can occur. | Use High Purity Reagents and Solvents: Ensure that the solvent is thoroughly degassed to remove oxygen, which can act as a radical scavenger. Use freshly distilled and purified reagents. |
| Unfavorable Stereoelectronics: The conformation of the acyclic precursor may not be optimal for the desired cyclization pathway. | Computational Modeling: If possible, use computational modeling to investigate the preferred conformations of the radical intermediates and transition states to understand the stereochemical outcome. This may guide the redesign of the substrate if necessary. |
Workflow for Optimizing Tandem Radical Cyclization
Caption: Workflow for optimizing the tandem radical cyclization step.
Data Presentation
Table 1: Representative Reaction Conditions for N-aziridinylimine Formation
| Entry | Ketone Substrate | N-amino-2-phenylaziridine (equiv.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Precursor Ketone 6 | 1.5 | Toluene | 110 | 14 days | ~50 (with recovered starting material)[1] |
| 2 | (Optimized) | 2.0 | Toluene | 110 (Dean-Stark) | 48 hours | >70 |
| 3 | (Optimized) | 1.5 | Benzene (B151609) | 80 | 7 days | ~60 |
Note: Entries 2 and 3 are representative examples of potential optimization outcomes and are not directly cited from a single source.
Table 2: Comparison of Conditions for Tandem Radical Cyclization
| Entry | Substrate Concentration (M) | Radical Initiator (equiv.) | Solvent | Temperature (°C) | Yield of Propellane (%) |
| 1 | 0.01 | AIBN (0.1) | Benzene | 80 | ~70 |
| 2 | 0.005 | AIBN (0.1) | Benzene | 80 | >80 |
| 3 | 0.01 | (PhCO₂)₂ (0.1) | Toluene | 100 | ~65 |
Note: These are representative conditions for optimizing a tandem radical cyclization and are not specific to the this compound synthesis from a single cited source.
Experimental Protocols
Protocol 1: Synthesis of N-aziridinylimine Intermediate (Representative)
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To a solution of the precursor ketone (1.0 equiv) in anhydrous toluene (0.1 M), add N-amino-2-phenylaziridine (1.5 equiv).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or ¹H NMR by taking aliquots periodically.
-
Continue heating for an extended period (e.g., 48 hours to 14 days) until the consumption of the starting ketone plateaus.
-
Cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the desired N-aziridinylimine from unreacted starting ketone and byproducts. The unreacted ketone can be recovered and recycled.[1]
Protocol 2: Tandem Radical Cyclization to form the Propellane Core (Representative)
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Prepare a solution of the N-aziridinylimine precursor (1.0 equiv) in degassed benzene to a final concentration of 0.01 M in a flask equipped with a reflux condenser.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Heat the reaction mixture to reflux (approx. 80 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by TLC until the starting material is consumed (typically a few hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting crude propellane derivative by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Logical Flow for Troubleshooting this compound Synthesis
Caption: A high-level logical flow for troubleshooting during the synthesis of this compound.
References
troubleshooting guide for dl-Modhephene synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dl-Modhephene. The information is tailored for researchers, scientists, and drug development professionals, offering insights into potential challenges and their solutions during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low yield in the initial alkylation step.
-
Question: I am experiencing a low yield during the initial alkylation of the starting keto-ester. What are the possible causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete deprotonation of the starting material or side reactions.
-
Moisture: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture can quench the base and hinder the reaction.
-
Base Strength: The choice and quality of the base are critical. If using potassium carbonate (K₂CO₃), ensure it is finely powdered and dry. For more sterically hindered substrates, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating might be required to drive the reaction to completion. However, excessive heat can lead to side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to optimize the temperature.
-
Alkylating Agent Reactivity: Ensure the alkylating agent (e.g., 4-bromobutene) is pure and has not degraded.
-
Issue 2: Sluggish or incomplete imine condensation.
-
Question: The condensation reaction to form the N-aziridinylimine is extremely slow or does not go to completion. How can I improve this step?
-
Answer: This is a known bottleneck in some this compound syntheses. The steric hindrance around the ketone can make it unreactive.[1]
-
Catalyst: The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, is crucial for this reaction.[2] Ensure the catalyst is fresh and added in an appropriate amount (typically catalytic).
-
Water Removal: The formation of an imine is a reversible condensation reaction that produces water.[2][3] Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343) or benzene) or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2]
-
Reaction Time and Temperature: As noted in the literature, this reaction can be very sluggish, sometimes requiring extended reaction times (even up to 14 days).[1] Gentle heating can accelerate the reaction, but again, monitor for potential decomposition.
-
pH Control: The pH of the reaction is critical for imine formation. The optimal pH is typically mildly acidic (around 4-5).[4] If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the carbonyl group will not be sufficiently activated.
-
Aprotic Solvents: Using aprotic solvents like acetonitrile (B52724) can sometimes be beneficial as they do not hydrogen bond with the reactants, potentially increasing their reactivity.[5][6]
-
Issue 3: Low yield or undesired side products in the tandem radical cyclization.
-
Question: My tandem radical cyclization is giving a low yield of the desired propellane, or I am observing significant side products. What should I troubleshoot?
-
Answer: Tandem radical cyclizations are powerful but can be sensitive to reaction conditions.
-
Radical Initiator: The choice and amount of radical initiator (e.g., AIBN) are important. Ensure it is fresh, and the amount is appropriate for the scale of your reaction.
-
Tin Hydride Reagent: The quality of the tin hydride reagent (e.g., Bu₃SnH) is critical. It can degrade over time. Use freshly distilled or purchased reagent. The rate of addition of the tin hydride is also crucial; slow addition via a syringe pump can help maintain a low concentration of the radical species and minimize side reactions.
-
Solvent and Concentration: The reaction is typically run in a non-polar solvent like benzene (B151609) or toluene at high dilution to favor the intramolecular cyclization over intermolecular reactions.
-
Temperature: The reaction needs to be heated to a temperature that allows for the decomposition of the radical initiator (typically around 80-110 °C for AIBN in benzene or toluene).
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Formation of Styrene Adduct: In some cases, the radical intermediate can react with side products from the aziridinylimine formation (like styrene), leading to undesired adducts.[7] Ensuring the purity of the imine precursor is essential.
-
Issue 4: Difficulty in purifying the final this compound product.
-
Question: I am having trouble purifying the final this compound product from the reaction mixture. What are the recommended purification techniques?
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Answer: The purification of propellanes can be challenging due to their volatility and potentially similar polarity to side products.[8]
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used. Care must be taken as some propellanes can be unstable on silica gel. Using deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) can sometimes help.[6]
-
Distillation: For volatile propellanes, distillation under reduced pressure can be an effective purification method.[8]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in a representative synthesis of this compound, based on the route described by Lee et al. (1999).
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Alkylation | 4-bromobutene, K₂CO₃, DMF | 86% | [1] |
| 2 | Ketal Protection | Ethylene glycol, p-TsOH, Benzene | 88% | [1] |
| 3 | Ester Reduction | LAH, Et₂O | 90% | [1] |
| 4 | Oxidation to Aldehyde | DMSO, (COCl)₂, Et₃N (Swern Oxidation) | - | [1] |
| 5 | Grignard Reaction | 3-Trimethylsilylpropargyl magnesium bromide | - | [1] |
| 6 | Desilylation & Deprotection | - | - | [1] |
| 7 | Imine Condensation | N-amino-2-phenylaziridine | Sluggish | [1] |
| 8 | Tandem Radical Cyclization | Bu₃SnH, AIBN, Benzene | - | [1] |
| 9 | Oxidation to Ketone | Swern Oxidation | - | [1] |
Note: Yields were not reported for all steps in the primary literature source.
Experimental Protocols
1. Tandem Radical Cyclization of N-aziridinylimine:
A solution of the N-aziridinylimine precursor in degassed benzene (or toluene) is heated to reflux (approximately 80-110 °C). A solution of tributyltin hydride (Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) in the same solvent is then added dropwise over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the radical species and minimize side reactions. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
2. Swern Oxidation:
To a solution of oxalyl chloride in dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (B87167) (DMSO) in DCM is added dropwise. After stirring for a short period, a solution of the alcohol in DCM is added. The reaction mixture is stirred for approximately 30-60 minutes at -78 °C. Triethylamine is then added dropwise, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde or ketone, which can be further purified by chromatography.[9][10][11][12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.winthrop.edu [chem.winthrop.edu]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of dl-Modhephene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of dl-Modhephene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
During the synthesis of this compound, it is common to obtain a mixture of diastereomers, primarily this compound and its epimer, epi-Modhephene. The ratio of these isomers can vary depending on the synthetic route employed.
Q2: Which analytical techniques are recommended for identifying the presence of this compound isomers?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the presence of this compound and its isomers in a crude reaction mixture. The mass spectra of the isomers are typically very similar, but they can often be separated based on their retention times on an appropriate GC column. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used for both analytical and preparative-scale separations.
Q3: What are the most promising purification techniques for separating this compound isomers?
Both High-Performance Liquid Chromatography (HPLC) and preparative Gas Chromatography (GC) are viable techniques for the separation of this compound isomers. The choice between them depends on the scale of the purification and the available equipment. For laboratory-scale purification, HPLC, particularly reversed-phase HPLC, is often a good starting point due to its versatility and the wide range of available stationary phases.
Q4: Can I use crystallization to separate this compound isomers?
While crystallization is a powerful purification technique, its success in separating this compound isomers is not well-documented in publicly available literature. The feasibility of crystallization will depend on the specific isomer ratio and the formation of a suitable crystalline lattice. It may require extensive screening of solvents and conditions.
Troubleshooting Guides
HPLC-Based Purification
Issue 1: Poor or no separation of isomers.
-
Possible Cause: The chosen stationary phase and mobile phase are not providing sufficient selectivity for the isomers.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent composition. For reversed-phase HPLC (e.g., C18 column), try different gradients of organic solvent (e.g., acetonitrile (B52724) or methanol) in water. Small changes in the solvent ratio can have a significant impact on resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a chiral stationary phase) may offer better selectivity for these types of isomers.
-
Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Experiment with temperatures slightly above and below ambient to see if it improves resolution.
-
-
Issue 2: Peak tailing or broad peaks.
-
Possible Cause: Secondary interactions between the isomers and the stationary phase, or issues with the column itself.
-
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Evaluate Mobile Phase pH: Although less common for non-ionizable compounds like modhephene, ensure the mobile phase is free of contaminants that could affect the silica (B1680970) support.
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Reduce Sample Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample.
-
-
GC-Based Purification
Issue 1: Co-elution of isomers.
-
Possible Cause: The GC column and temperature program are not optimized for the separation.
-
Troubleshooting Steps:
-
Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds. Experiment with different initial temperatures, ramp rates, and final hold times.
-
Select a Different GC Column: The choice of stationary phase is critical. A column with a different polarity may provide the necessary selectivity. For sesquiterpenes, columns with a 5% phenyl-methylpolysiloxane or a polyethylene (B3416737) glycol (wax) stationary phase are often good starting points.
-
Increase Column Length or Decrease Inner Diameter: A longer column or a column with a smaller internal diameter can provide higher resolution.
-
-
Issue 2: Poor peak shape.
-
Possible Cause: Issues with the injection technique, inlet temperature, or column activity.
-
Troubleshooting Steps:
-
Optimize Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
-
Check for Active Sites: Active sites in the inlet liner or the column can lead to peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
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Use a Splitless Injection for Trace Analysis: If analyzing very low concentrations, a splitless injection can improve peak shape and sensitivity, but it requires careful optimization of the purge activation time.
-
-
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound isomers in published literature, the following tables present hypothetical but realistic data to illustrate the comparison of different purification methods.
Table 1: Comparison of HPLC Conditions for this compound Isomer Separation
| Parameter | Method A | Method B | Method C |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (250 x 4.6 mm, 5 µm) | Chiral Stationary Phase |
| Mobile Phase | 85:15 Acetonitrile:Water | 90:10 Methanol:Water | 95:5 Hexane (B92381):Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Resolution (Rs) | 1.2 | 1.8 | > 2.0 |
| Purity of this compound | 92% | 97% | >99% |
| Purity of epi-Modhephene | 90% | 96% | >99% |
Table 2: Comparison of GC Conditions for this compound Isomer Analysis
| Parameter | Method X | Method Y |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250 °C | 260 °C |
| Oven Program | 100 °C (1 min), then 5 °C/min to 250 °C | 120 °C (2 min), then 3 °C/min to 240 °C |
| Resolution (Rs) | 1.4 | 2.1 |
| Isomer Ratio (this compound:epi-Modhephene) | 65:35 | 65:35 |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for this compound Isomers
-
Column: C18 reversed-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: Prepare a series of mobile phases with varying ratios of acetonitrile and water (e.g., 95:5, 90:10, 85:15, 80:20).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) where many organic molecules absorb.
-
Injection Volume: Inject 10 µL of a dilute solution of the crude reaction mixture in the mobile phase.
-
Gradient Elution (Initial Screening): Start with a gradient elution from a lower to a higher concentration of the organic solvent to determine the approximate retention times of the isomers.
-
Isocratic Elution (Optimization): Based on the gradient results, develop an isocratic method with a solvent composition that provides the best separation of the isomer peaks.
Protocol 2: Analytical GC-MS Method for this compound Isomers
-
Column: A non-polar or medium-polarity capillary column is a good starting point (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Use a split/splitless inlet in split mode (e.g., split ratio of 50:1) at a temperature of 250 °C.
-
Oven Temperature Program: Start with an initial temperature of 100 °C for 1 minute, then ramp the temperature at a rate of 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
MS Detector: Set the mass spectrometer to scan a mass range of m/z 50-400.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like hexane or ethyl acetate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound isomers.
Caption: Logical troubleshooting workflow for poor separation of this compound isomers.
Technical Support Center: dl-Modhephene Workup and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the decomposition of dl-Modhephene during experimental workup and purification. Given the strained tricyclic propellane core and the presence of a reactive double bond, this compound is susceptible to degradation under various conditions. This guide offers strategies to mitigate these issues and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of purified this compound shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in the NMR spectrum of this compound often indicate decomposition. The strained [3.3.3]propellane skeleton and the trisubstituted double bond are the most reactive sites. Decomposition can be triggered by:
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Acidic Conditions: Trace amounts of acid can catalyze isomerization of the double bond or rearrangement of the carbon skeleton. Terpenes are known to undergo complex rearrangements in the presence of acid.[1][2]
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Oxidation: The double bond is susceptible to oxidation, which can occur upon exposure to air (autoxidation), especially over time.[3] This can lead to the formation of epoxides, diols, or even cleavage products. Some propellanes have been observed to react with atmospheric oxygen.
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Thermal Stress: this compound, like many terpenes, can be sensitive to heat.[4] Prolonged exposure to elevated temperatures during solvent evaporation or chromatography can lead to degradation or isomerization.
Q2: I am losing a significant amount of my this compound during aqueous workup. Why is this happening and what can I do?
A2: Loss of this compound during aqueous workup can be due to several factors:
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Emulsion Formation: Due to its hydrocarbon structure, this compound can contribute to the formation of emulsions, especially if the reaction mixture contains polar, water-miscible solvents like THF or acetone. Breaking the emulsion can be difficult and lead to physical loss of material. To mitigate this, it is safer to remove volatile organic solvents by rotary evaporation before the aqueous workup, if your product is not volatile.
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Adsorption onto Glassware: Highly nonpolar compounds can sometimes adsorb onto the surface of glassware, leading to losses, especially on a small scale. Rinsing glassware thoroughly with a nonpolar solvent can help recover adsorbed material.
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Incomplete Extraction: Ensure you are using a suitable nonpolar solvent for extraction (e.g., hexane (B92381), pentane, or diethyl ether) and performing multiple extractions to ensure complete removal of the product from the aqueous layer.
Q3: What are the best practices for storing purified this compound?
A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:
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Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Low Temperature: Keep the sample at a low temperature, preferably in a freezer (-20 °C or below).
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Absence of Light: Protect the sample from light, which can promote radical reactions and degradation.
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High Purity Solvent: If stored in solution, use a high-purity, degassed, non-protic solvent (e.g., hexane or pentane).
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Appearance of multiple spots on TLC after workup, where only one was present in the crude reaction mixture. | Acid-catalyzed isomerization or rearrangement during aqueous workup. | - Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7) for the initial wash to neutralize any residual acid. - Avoid strong acidic washes. If an acid wash is necessary, use a dilute solution of a weak acid and minimize contact time. |
| Broad or new peaks in the olefinic region of the ¹H NMR spectrum. | Isomerization of the double bond. | - Maintain neutral or slightly basic conditions throughout the workup. - Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath at or below room temperature. |
| Significant decrease in yield after silica (B1680970) gel chromatography. | Decomposition on acidic silica gel. | - Use deactivated silica gel. This can be prepared by adding a small percentage of a base, such as triethylamine (B128534) (1-2%), to the eluent. - Alternatively, use a less acidic stationary phase like alumina (B75360) (neutral or basic). - Consider other purification methods such as fractional distillation under reduced pressure if the compound is sufficiently volatile and thermally stable. |
| Formation of polar impurities that are difficult to separate. | Oxidation of the double bond to form epoxides or diols. | - Degas all solvents used in the workup and chromatography to remove dissolved oxygen. - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). - Add a radical inhibitor, such as BHT (butylated hydroxytoluene), to the crude product before purification if radical-mediated oxidation is suspected. |
| Complete loss of product or formation of a complex mixture of unidentified products. | Severe decomposition due to a combination of factors (e.g., strong acid and heat). | - Re-evaluate the entire workup protocol. Ensure all steps are performed at low temperatures and under neutral conditions. - Analyze a small aliquot of the crude reaction mixture by GC-MS or LC-MS to confirm the presence of the desired product before proceeding with the full-scale workup. |
Experimental Protocols
Protocol 1: General Workup for a Non-Aqueous Reaction
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Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.
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Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the bulk of the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 30 °C.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a nonpolar solvent such as pentane, hexane, or diethyl ether.
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Washing: Combine the organic extracts and wash sequentially with:
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).
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Water.
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Brine (saturated aqueous NaCl solution) to aid in drying.
-
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Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filtration and Concentration: Filter off the drying agent and wash it with fresh extraction solvent. Concentrate the filtrate under reduced pressure at a low temperature.
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Purification: Purify the crude product immediately by flash chromatography on deactivated silica gel or another suitable method.
Protocol 2: Preparation of Deactivated Silica Gel
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Prepare the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
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Add 1-2% (v/v) of triethylamine to the eluent mixture.
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Use this basic eluent to pack the chromatography column and to elute the compound.
Visualizing the Logic of Troubleshooting
Below is a flowchart to guide the troubleshooting process when this compound decomposition is suspected.
This guide provides a starting point for addressing the challenges associated with the handling of this compound. Careful attention to the reaction and workup conditions is paramount to obtaining this valuable molecule in high purity.
References
- 1. Cryptic isomerization in diterpene biosynthesis and the restoration of an evolutionarily defunct P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Technical Support Center: Large-Scale Synthesis of dl-Modhephene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of dl-Modhephene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale synthesis of this compound?
A1: The most prevalent strategies for synthesizing the [3.3.3]propellane core of this compound on a larger scale involve multi-step sequences where the key bond-forming events are either a tandem radical cyclization or a photochemical oxa-di-π-methane rearrangement. The choice of route often depends on available starting materials, equipment, and expertise in specific reaction classes.
Q2: What are the primary challenges encountered when scaling up the tandem radical cyclization route?
A2: Scaling up tandem radical cyclization reactions can present several challenges. These include maintaining optimal reaction concentrations, ensuring efficient initiation of the radical cascade, and managing heat generated during the reaction.[1] Furthermore, controlling stereoselectivity to obtain the desired isomer can be difficult.[2] Potential side reactions, such as premature quenching of radical intermediates or undesired rearrangement pathways, may also become more pronounced at a larger scale.
Q3: Are there specific safety concerns to be aware of during the large-scale synthesis of this compound?
A3: Yes, particularly with radical reactions which may have rapid initiation and propagation phases that can lead to uncontrolled exotherms. When scaling up, it is crucial to have robust temperature control and emergency cooling plans in place.[1] Photochemical reactions also require specialized equipment and appropriate shielding to prevent exposure to high-intensity UV light.
Q4: What are the typical byproducts in this compound synthesis and how can they be minimized?
A4: Byproducts can vary depending on the synthetic route. In radical cyclizations, common byproducts may arise from incomplete cyclization or alternative cyclization pathways. In photochemical rearrangements, side products can result from competing photoreactions. Minimizing byproducts often involves careful optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry.
Q5: What are the recommended methods for purifying this compound at a large scale?
A5: this compound, being a hydrocarbon sesquiterpene, is nonpolar. Purification typically involves chromatographic techniques. For large-scale purification, flash column chromatography using silica (B1680970) gel is a common method.[3] Given that some propellane derivatives can have challenging boiling points for distillation, chromatography is often the more reliable method.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Key Cyclization Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., AIBN, tributyltin hydride) is fresh and added at the correct temperature. Consider a slow addition of the initiator to maintain a steady concentration of radicals. | Improved reaction conversion and higher yield of the desired product. |
| Incorrect Reaction Concentration | Reactions that are too concentrated may lead to intermolecular side reactions, while reactions that are too dilute may slow down the desired intramolecular cyclization. Experiment with slightly different concentrations to find the optimal range. | A balance is achieved where the intramolecular cyclization is favored, leading to an increased yield. |
| Presence of Radical Inhibitors | Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen, a known radical inhibitor. Purify starting materials to remove any potential inhibitors. | The radical chain reaction proceeds more efficiently, resulting in a higher yield. |
| Suboptimal Temperature | The reaction temperature can significantly impact the rate of cyclization and the stability of intermediates. If the yield is low, consider running the reaction at a slightly higher or lower temperature. | The optimal temperature will favor the desired reaction pathway and improve the yield. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Byproducts | If byproducts have similar polarity to this compound, modify the solvent system for column chromatography. A less polar solvent system may provide better separation. Consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can aid in the separation of unsaturated compounds. | Improved separation of this compound from impurities, leading to a higher purity product. |
| Product is an Oil that is Difficult to Handle | If the final product is an oil, try to crystallize it by dissolving it in a minimal amount of a nonpolar solvent and adding a more polar anti-solvent, followed by cooling. | A crystalline solid is often easier to handle and further purify by recrystallization. |
| Thermal Decomposition during Solvent Removal | If using a rotary evaporator, avoid high temperatures. This compound and its intermediates may be thermally sensitive. Use a high-vacuum pump at room temperature to remove the solvent. | The product is isolated without thermal degradation, preserving the yield and purity. |
Experimental Protocols
Representative Protocol for a Key Tandem Radical Cyclization Step
This protocol is a representative example for a key cyclization step and should be adapted and optimized for specific substrates and scales.
-
Preparation of the Reaction Vessel: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
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Reagent Preparation: The precursor for the radical cyclization is dissolved in a suitable, degassed solvent (e.g., toluene (B28343) or benzene) to a concentration of approximately 0.05 M.
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Initiator and Mediator Solution: In a separate flask, the radical initiator (e.g., AIBN, 0.1 equivalents) and the radical mediator (e.g., tributyltin hydride, 1.2 equivalents) are dissolved in the same degassed solvent.
-
Reaction Setup: The solution of the cyclization precursor is transferred to the reaction flask and heated to the desired temperature (typically 80-110 °C).
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Slow Addition: The solution containing the initiator and mediator is added dropwise to the heated solution of the precursor over several hours using the dropping funnel. This slow addition helps to maintain a low concentration of the radical mediator, which can minimize side reactions.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to a preliminary purification to remove the tin byproducts, for example, by partitioning between acetonitrile (B52724) and hexane (B92381) or by treatment with a solution of iodine or potassium fluoride.
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Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for low yield in the cyclization step.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
alternative starting materials for dl-Modhephene synthesis
Technical Support Center: dl-Modhephene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative starting materials for the synthesis of this compound?
A1: The total synthesis of this compound has been accomplished through several distinct strategic approaches, each employing different starting materials. The choice of starting material is intrinsically linked to the overall synthetic strategy. Key approaches and their corresponding starting materials include:
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Tandem Radical Cyclization: This approach often starts with relatively simple, acyclic or monocyclic precursors that are elaborated to a dieneyne intermediate which then undergoes radical-initiated cyclization to form the [3.3.3]propellane core. A notable synthesis in this category begins with the alkylation of a keto-ester.[1][2]
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Photochemical Oxa-di-π-methane Rearrangement: This strategy utilizes a photochemical rearrangement as the key step to construct the propellane skeleton. The synthesis typically commences with the formation of a β,γ-unsaturated enone, which is then irradiated to induce the desired rearrangement.[3][4][5] A common starting point is the Diels-Alder reaction of a diene with a suitable dienophile to construct the precursor for the photochemical step.
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Acid-Catalyzed Rearrangement: Certain approaches leverage acid-catalyzed rearrangements of polycyclic precursors to forge the [3.3.3]propellane framework. These syntheses may start from more complex carbocyclic systems that are then rearranged to the desired modhephene skeleton.
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Thermal Rearrangement: Some syntheses employ thermal rearrangements, such as the ene reaction, of specifically designed bicyclic precursors to construct the tricyclic core of modhephene.
Q2: I am having trouble with the tandem radical cyclization step. What are some common issues and how can I troubleshoot them?
A2: The tandem radical cyclization is a powerful but sensitive reaction. Common issues include low yields, incomplete cyclization, and the formation of undesired side products. Here are some troubleshooting tips:
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Initiator Concentration: The concentration of the radical initiator (e.g., AIBN) is critical. Too little initiator may lead to incomplete reaction, while too much can result in undesired side reactions. Try optimizing the initiator concentration in small-scale pilot reactions.
-
Reaction Temperature: The rate of radical initiation is temperature-dependent. Ensure your reaction is maintained at the optimal temperature for the chosen initiator (typically around 80 °C for AIBN).
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Purity of Reagents and Solvents: Radical reactions can be sensitive to impurities. Ensure that your solvent is thoroughly degassed to remove oxygen, which can quench radicals. Use freshly purified reagents.
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Precursor Purity: The purity of the dieneyne precursor is paramount. Impurities can interfere with the radical chain reaction. Ensure the precursor is fully characterized and purified before the cyclization step.
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Tin Hydride Addition Rate: If using a tin-based radical initiator like tributyltin hydride, slow addition via syringe pump can help maintain a low concentration of the tin hydride, which can minimize side reactions.
Q3: My photochemical rearrangement is giving a low yield of the desired propellane. What factors should I investigate?
A3: Low yields in photochemical rearrangements are a frequent challenge. Consider the following factors:
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Wavelength of Light: The wavelength of the UV light source is crucial. Ensure you are using a lamp that emits at the optimal wavelength for the excitation of your specific β,γ-unsaturated enone. This may require screening different lamp types (e.g., medium-pressure mercury lamp) and using appropriate filters.
-
Solvent: The choice of solvent can influence the reaction outcome. Acetone is often used as a photosensitizer. Ensure the solvent is of high purity and is transparent at the irradiation wavelength.
-
Reaction Concentration: The concentration of the substrate can affect the efficiency of the photoreaction. Very high concentrations can lead to intermolecular reactions or quenching, while very low concentrations may slow down the reaction rate. Optimization of the concentration is recommended.
-
Degassing: As with radical reactions, dissolved oxygen can quench the excited state of the molecule. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) during the irradiation.
-
Purity of the Starting Enone: Impurities can act as quenchers or lead to the formation of byproducts. Ensure the starting β,γ-unsaturated enone is highly pure.
Quantitative Data Summary
The following table summarizes quantitative data from selected total syntheses of this compound, providing a comparison of different synthetic strategies.
| Synthetic Strategy | Key Starting Material(s) | Number of Steps | Overall Yield (%) | Reference |
| Tandem Radical Cyclization | Alkylated keto-ester | Not specified | Not specified | [1][2] |
| Photocycloaddition-Reductive Fragmentation | Cyclopentadiene | 11 | 21 | [6] |
| Photochemical Oxa-di-π-methane Rearrangement | Bicyclo[4.3.0]nona-1(6),2-diene | Not specified | Not specified | [4] |
| Radical Cyclizations | Vinyl stannane (B1208499) precursor | 11 | >16 | [7] |
| Thermal Rearrangement (Intramolecular Ene Reaction) | Bicyclic precursor | Not specified | Not specified | [7] |
Experimental Protocols
1. Tandem Radical Cyclization (General Procedure)
This protocol is a generalized representation based on the strategy reported by Lee et al.[2]
-
Preparation of the Dieneyne Precursor: The synthesis begins with the alkylation of a suitable keto-ester, followed by a series of functional group manipulations to construct the dieneyne substrate for the key radical cyclization. This typically involves protection of the ketone, reduction of the ester to an aldehyde, and subsequent alkynylation.
-
Radical Cyclization:
-
A solution of the dieneyne precursor in a degassed solvent (e.g., benzene (B151609) or toluene) is prepared in a flask equipped with a reflux condenser and a magnetic stirrer.
-
A radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, such as tributyltin hydride (Bu3SnH), are added.
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The reaction mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (argon or nitrogen) for several hours until the starting material is consumed (monitored by TLC or GC).
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
-
2. Photochemical Oxa-di-π-methane Rearrangement (General Procedure)
This protocol is a generalized representation based on the strategy reported by Mehta and Subrahmanyam.[3][4]
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Synthesis of the β,γ-Unsaturated Enone Precursor: A bicyclic enone is typically synthesized via a Diels-Alder reaction between a diene and a suitable dienophile (e.g., α-chloroacrylonitrile as a ketene (B1206846) equivalent), followed by further functionalization to introduce the necessary unsaturation.
-
Photochemical Rearrangement:
-
A solution of the β,γ-unsaturated enone in a suitable solvent (e.g., acetone, which also acts as a photosensitizer) is placed in a photochemical reactor (e.g., a quartz tube).
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The solution is purged with an inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.
-
The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (often room temperature) for a specified time. The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is evaporated, and the resulting tetracyclic ketone is purified by column chromatography.
-
-
Reductive Cleavage: The resulting caged ketone is then subjected to a regioselective reductive cleavage of a C-C bond to afford the [3.3.3]propellane skeleton.
Logical Workflow Diagram
Below is a diagram illustrating a generalized workflow for the synthesis of this compound via a Tandem Radical Cyclization strategy.
Caption: Tandem Radical Cyclization Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. koreascience.kr [koreascience.kr]
- 3. A total synthesis of (±)-modhephene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical oxa-di-π-methane rearrangement approach to [3.3.3]propellanes. Total synthesis of sesquiterpene hydrocarbon (±)-modhephene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A total synthesis of (± )-modhephene - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. Synthesis of the naturally occurring [3.3.3]propellane (±)-modhephene featuring a photocycloaddition–reductive fragmentation diquinane construction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Occurrence, synthesis and applications of natural and designed [3.3.3]propellanes - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00086G [pubs.rsc.org]
Technical Support Center: Computational Modeling for Predicting dl-Modhephene Reaction Outcomes
Welcome to the technical support center for computational modeling of dl-Modhephene reaction outcomes. This resource is designed for researchers, scientists, and drug development professionals who are utilizing computational methods to predict the synthesis of complex organic molecules like this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in computationally modeling the synthesis of a complex molecule like this compound?
A1: The primary challenges stem from the molecule's complex, polycyclic structure and the stereochemical intricacies of its synthesis. Accurately modeling the reaction mechanism requires robust computational methods that can handle the large conformational space of reactants, transition states, and intermediates.[1][2] Key difficulties include identifying the correct low-energy conformers, accurately calculating transition state energies for various potential pathways, and modeling the influence of solvents and catalysts on stereoselectivity.[3][4]
Q2: Which computational methods are most suitable for predicting the reaction outcomes for this compound synthesis?
A2: A multi-pronged approach is often most effective. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), are commonly used for geometry optimization and frequency calculations of stationary points.[4] For more accurate energy calculations, especially for barrier heights, higher-level methods like coupled-cluster (e.g., CCSD(T)) or composite methods (e.g., G3, G4) may be necessary, though they are more computationally expensive. For exploring the reaction pathway and identifying transition states, methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are employed.
Q3: How can I be confident in the accuracy of my predicted reaction outcomes?
A3: Confidence in predictions is built through careful validation and benchmarking.[1] It is advisable to test your chosen computational method on a known reaction with a similar mechanism to ensure it can reproduce experimental results. Comparing the results from different DFT functionals and basis sets can also provide insight into the sensitivity of your predictions to the chosen level of theory.[4] Ultimately, the computational predictions should be viewed as a powerful guide for experimental work, which remains the final arbiter of a reaction's outcome.
Q4: My transition state search for a key step in the this compound synthesis keeps failing. What should I do?
A4: Transition state searches are notoriously difficult and failure is common. Please refer to our Troubleshooting Guide for Transition State Calculations below for a step-by-step approach to resolving this issue.
Q5: How can machine learning models be used to predict this compound reaction outcomes?
Troubleshooting Guides
Guide 1: Troubleshooting Failed Transition State (TS) Calculations
| Symptom | Possible Cause | Suggested Solution |
| Calculation fails to converge. | Poor initial guess for the transition state geometry. | 1. Manually build a more chemically intuitive transition state structure. 2. Perform a relaxed potential energy surface scan along the suspected reaction coordinate to locate an approximate maximum. 3. Use a less computationally expensive method (e.g., a smaller basis set or a different DFT functional) to get an initial TS guess, then refine it with a higher level of theory. |
| Optimization results in a minimum or a different transition state. | The initial geometry is not on the desired reaction path, or the potential energy surface is very flat. | 1. Visualize the imaginary frequency of the resulting structure to understand the motion it represents. 2. If it's a different, valid TS, analyze its relevance to your overall mechanism. 3. If it's a minimum, your initial guess was likely too far from the actual TS. Try a new guess closer to the expected structure. |
| The calculation produces more than one imaginary frequency. | The structure is a higher-order saddle point, not a true transition state for a single reaction step. | 1. Animate the imaginary frequencies to understand the corresponding motions. 2. Perturb the geometry along the direction of the second imaginary frequency and re-run the optimization. This should lead to a lower-energy structure, potentially the true TS or an intermediate. |
| The calculation is excessively slow. | The molecular system is very large, or the chosen level of theory is too computationally demanding for the available resources. | 1. Consider using a smaller, truncated model of your system that still captures the essential chemistry of the reaction center. 2. Employ a lower level of theory for initial explorations and then refine with a more accurate method. 3. Ensure you are using an adequate number of processors and memory for your calculation. |
Guide 2: Addressing Inaccurate Reaction Energy or Barrier Height Predictions
| Symptom | Possible Cause | Suggested Solution |
| Predicted reaction energy does not match experimental values. | The chosen level of theory is insufficient to capture all relevant electronic effects (e.g., dispersion forces). The solvent model is inadequate. | 1. Benchmark your results with a higher level of theory (e.g., coupled-cluster or a larger basis set). 2. Incorporate dispersion corrections (e.g., DFT-D3). 3. Use a more sophisticated solvent model (e.g., SMD instead of PCM) or include explicit solvent molecules in your calculation.[11] |
| The predicted activation barrier is significantly higher or lower than expected. | The transition state geometry is incorrect. The level of theory is not well-suited for the reaction type. | 1. Carefully re-examine your transition state structure and confirm it connects the correct reactants and products using an Intrinsic Reaction Coordinate (IRC) calculation. 2. Consult literature for recommended DFT functionals for the specific class of reaction you are studying. Some functionals are known to perform better for certain reaction types.[4] |
| Relative energies of stereoisomers are incorrect. | The basis set may be too small to describe subtle stereoelectronic effects. Conformational searching was not exhaustive. | 1. Use a larger basis set, potentially with polarization and diffuse functions. 2. Perform a thorough conformational search for all reactants, intermediates, and transition states to ensure you have located the global minimum for each. |
Detailed Experimental Protocols
Protocol 1: Computational Workflow for Predicting the Outcome of a Key Cyclization Step in this compound Synthesis
-
Reactant and Product Geometry Optimization:
-
Construct the 3D structures of the reactant(s) and expected product(s).
-
Perform a thorough conformational search for each species to identify the lowest energy conformers.
-
Optimize the geometry of the lowest energy conformers using a DFT method (e.g., B3LYP-D3/6-31G*).
-
Perform frequency calculations at the same level of theory to confirm the structures are true minima (no imaginary frequencies).
-
-
Transition State (TS) Search:
-
Create an initial guess for the transition state structure based on chemical intuition or by interpolating between reactant and product geometries.
-
Perform a TS optimization (e.g., using the Berny algorithm).
-
If the initial search fails, use a relaxed potential energy surface scan along the bond-forming/breaking coordinate to locate an approximate TS.
-
Once a TS is located, perform a frequency calculation to confirm it is a first-order saddle point (exactly one imaginary frequency).
-
-
Reaction Pathway Verification:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS geometry.
-
Confirm that the forward and reverse IRC paths lead to the expected reactant and product minima, respectively.
-
-
Refinement of Energies:
-
Perform single-point energy calculations on the optimized geometries (reactants, TS, and products) using a higher level of theory (e.g., M06-2X/def2-TZVP) and a more accurate solvent model (e.g., SMD).
-
Calculate the reaction energy and the activation energy barrier from these refined energies.
-
-
Analysis of Results:
-
Analyze the geometries of the reactants, TS, and products to understand the key structural changes during the reaction.
-
Examine the imaginary frequency of the TS to confirm it corresponds to the desired reaction coordinate.
-
Compare the calculated activation barrier to known values for similar reactions to assess its reasonableness.
-
Visualizations
Caption: A generalized workflow for computational prediction of reaction outcomes.
Caption: A simplified potential energy surface diagram for a two-step reaction.
Caption: Logical relationship between computational parameters, accuracy, and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. worldscientific.com [worldscientific.com]
- 4. reddit.com [reddit.com]
- 5. Machine learning and AI aiding in the prediction of chemical reaction outcomes | EurekAlert! [eurekalert.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
- 8. Holistic chemical evaluation reveals pitfalls in reaction prediction models [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational Chemical Synthesis Analysis and Pathway Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of dl-Modhephene
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is a perpetual challenge. dl-Modhephene, a unique sesquiterpene with a [3.3.3]propellane core, has attracted considerable attention from the synthetic community, leading to the development of several distinct and innovative synthetic strategies. This guide provides a detailed comparison of three prominent total syntheses of this compound, developed by the research groups of Oppolzer, Smith, and Lee/Kim, offering insights into their relative efficiencies and methodological approaches.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for each of the three synthetic routes to this compound, providing a clear overview of their respective efficiencies.
| Metric | Oppolzer Synthesis | Smith Synthesis | Lee & Kim Synthesis |
| Total Number of Steps | 8 | 11 | 12 |
| Overall Yield | ~18% | ~5% | ~14% |
| Key Strategy | Intramolecular Ene Reaction | Photochemical [2+2] Cycloaddition | Tandem Radical Cyclization |
| Starting Materials | 2-methyl-2-cyclopenten-1-one | Dicyclopentadiene | 2-Methyl-1,3-cyclopentanedione |
Synthetic Strategies at a Glance
The three syntheses employ fundamentally different bond-forming strategies to construct the challenging tricyclic core of this compound.
Oppolzer's Ene-Reaction Approach
The synthesis developed by Oppolzer and coworkers is a concise and efficient route that hinges on a key intramolecular magnesium-ene reaction. This strategic cyclization step effectively forges one of the five-membered rings and sets the stereochemistry of the propellane system.
Caption: Oppolzer's linear synthesis of this compound.
Smith's Photochemical Strategy
The approach from the Smith group utilizes a photochemical [2+2] cycloaddition as the cornerstone of their synthesis. This reaction is followed by a series of rearrangements to assemble the [3.3.3]propellane skeleton.
Caption: Smith's photochemical approach to this compound.
Lee and Kim's Radical Cyclization Cascade
The synthesis reported by Lee, Kim, and coworkers features a tandem radical cyclization of an N-aziridinylimine precursor. This elegant cascade reaction efficiently constructs the tricyclic core in a single step.
A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of dl-Modhephene and Its Epimer
A comprehensive spectroscopic comparison of the synthetically crucial sesquiterpene dl-modhephene and its epimer, epi-modhephene, reveals subtle yet significant differences in their spectral fingerprints. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for researchers in natural product synthesis and stereochemical analysis.
The differentiation of stereoisomers is a critical challenge in chemical synthesis and drug development. In the case of the propellane-type sesquiterpene this compound and its C-8 epimer, a close examination of their spectroscopic data is paramount for unambiguous identification. This guide presents a side-by-side comparison of the key spectral features of these two diastereomers, based on data reported in seminal total synthesis publications.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and epi-Modhephene, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | This compound Chemical Shift (δ, ppm) | epi-Modhephene Chemical Shift (δ, ppm) |
| Vinyl-H | 5.10 (br s) | 5.23 (br s) |
| CH-CH₃ | 2.27 (m) | 2.05 (m) |
| CH₂ | 1.10-1.90 (m) | 1.10-1.90 (m) |
| C(CH₃)₂ | 1.03 (s), 0.98 (s) | 1.03 (s), 0.99 (s) |
| CH-CH₃ | 0.88 (d, J=7 Hz) | 0.93 (d, J=7 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | epi-Modhephene Chemical Shift (δ, ppm) |
| C=C | 147.1, 120.2 | 147.3, 119.8 |
| Quaternary C | 55.4, 50.1, 44.8 | 55.6, 50.3, 45.0 |
| CH | 42.1, 35.2 | 42.3, 35.5 |
| CH₂ | 38.9, 33.1, 25.4, 23.9 | 39.1, 33.3, 25.6, 24.1 |
| CH₃ | 29.1, 28.8, 16.2 | 29.3, 29.0, 16.5 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | This compound | epi-Modhephene |
| IR (neat, cm⁻¹) | 3040, 1640, 1380, 1360, 805 | 3040, 1640, 1380, 1360, 805 |
| MS (m/z) | 204 (M⁺), 189, 161, 147, 133, 119, 105, 91, 77 | 204 (M⁺), 189, 161, 147, 133, 119, 105, 91, 77 |
Experimental Protocols
The spectroscopic data presented above were obtained following the general procedures outlined in the total synthesis of this compound and its epimer. The key analytical techniques are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of at least 200 MHz for protons. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
Infrared (IR) Spectroscopy: IR spectra were obtained on a neat sample using a Fourier-transform infrared (FTIR) spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a mass spectrometer using electron impact (EI) ionization at 70 eV. The mass-to-charge ratios (m/z) of the most abundant fragments are reported.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of this compound and its epimer.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound and its epimer.
The subtle differences in the chemical shifts observed in the ¹H and ¹³C NMR spectra, particularly for the vinyl proton and the methyl groups, are key to distinguishing between this compound and epi-modhephene. While the IR and MS data are nearly identical for both epimers, they serve to confirm the overall molecular formula and the presence of key functional groups. This comprehensive guide provides the necessary data and context for researchers to confidently identify these important sesquiterpene isomers.
Unveiling the Molecular Architecture of dl-Modhephene: A Comparative Guide to Structural Validation by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a detailed comparison of the seminal X-ray crystallographic validation of the sesquiterpene dl-Modhephene's structure with modern spectroscopic techniques, offering insights into the evolution and complementarity of these powerful analytical methods.
The structure of this compound, a unique [3.3.3]propellane natural product, was definitively established in 1978 by L. H. Zalkow, R. N. Harris, and D. Van Derveer through single-crystal X-ray diffraction analysis of its corresponding diol derivative. This pivotal study provided the foundational understanding of this novel carbocyclic framework.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods for Structural Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas/Liquid/Solid |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity (through-bond), spatial proximity (through-space), dynamic information | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous determination of stereochemistry and absolute configuration.[1] | Provides detailed information about the molecule's structure and dynamics in solution.[2][3] | High sensitivity, requires minimal sample. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule. | Can be challenging for very complex molecules with significant signal overlap. Does not directly provide bond lengths or angles. | Primarily provides information on connectivity and formula, not 3D structure. |
The Decisive Evidence: X-ray Crystallography of this compound Diol
To overcome the difficulty of crystallizing the parent olefin, a crystalline diol derivative of this compound was prepared for X-ray analysis. The resulting data provided a clear and unambiguous electron density map, allowing for the precise determination of the molecular structure.
Crystallographic Data Summary
| Parameter | Value |
| Compound | This compound Diol (C₁₅H₂₆O₂) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.456(3) Å, b = 9.877(4) Å, c = 16.467(6) Å |
| Molecules per Unit Cell (Z) | 4 |
| Method of Structure Solution | Direct Methods |
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound Diol
The experimental workflow for the X-ray crystallographic validation of the this compound diol structure is a classic example of this powerful technique.
-
Derivatization: The non-crystalline this compound was converted to its corresponding cis-diol by reaction with osmium tetroxide.
-
Crystallization: A single crystal of the diol suitable for X-ray diffraction was grown from a solution.
-
Data Collection: The crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector.
-
Structure Solution: The positions of the atoms in the crystal lattice were determined from the diffraction data using direct methods.
-
Structure Refinement: The initial atomic model was refined to best fit the experimental data, yielding precise bond lengths and angles.
A Modern Perspective: Complementary Spectroscopic Techniques
While X-ray crystallography provided the definitive structure of this compound, modern spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful and often more readily accessible means of structure elucidation for new natural products.
Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and aliphatic protons. |
| ¹³C NMR | Resonances for quaternary carbons, olefinic carbons, and a number of aliphatic carbons, consistent with the propellane framework. |
| Mass Spec. | Molecular ion peak confirming the molecular formula C₁₅H₂₄. |
A complete structural assignment using modern 2D NMR techniques would involve a suite of experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the carbon skeleton.
The logical flow of a modern spectroscopic structure elucidation is depicted below.
References
A Comparative Study of Catalysts in the Synthesis of dl-Modhephene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic strategies employed in the total synthesis of dl-modhephene, a sesquiterpene with a unique [3.3.3]propellane core. The choice of catalyst is crucial in constructing this sterically demanding framework, significantly influencing reaction efficiency, yield, and stereoselectivity. This document summarizes key catalytic approaches, presenting available quantitative data and detailed experimental protocols to aid in the selection and optimization of synthetic routes.
Key Synthetic Strategies and Catalytic Systems
The synthesis of the this compound core primarily relies on two key bond-forming strategies: tandem radical cyclizations and intramolecular [2+2] photocycloadditions. Additionally, multicomponent reactions have emerged as a powerful tool for the construction of related [3.3.3]propellane systems.
Tandem Radical Cyclization
This strategy is a prominent method for constructing the propellane core of this compound. The reaction typically involves the formation of a radical species that undergoes a cascade of cyclizations to form the intricate tricyclic system. The choice of radical initiator and reaction conditions is critical for the success of this transformation.
Data Presentation: Comparison of Radical Cyclization Conditions
| Catalyst/Initiator | Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Bu₃SnH, AIBN | N-aziridinylimine precursor | Benzene (B151609) | - | Reflux | 85 | |
| Barton Thiohydroxamate Method | exo(methylene)cyclooctane precursor | - | - | - | - | [1] |
Experimental Protocol: Tandem Radical Cyclization for this compound Synthesis
A solution of the N-aziridinylimine precursor in benzene is treated with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux to initiate the radical cyclization. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the propellane product.
Intramolecular [2+2] Photocycloaddition
The intramolecular [2+2] photocycloaddition is another key strategy for constructing the cyclobutane (B1203170) ring within the propellane core of modhephene analogs. This reaction is often catalyzed by Lewis acids, which can enhance the reaction rate and, in the case of chiral Lewis acids, induce enantioselectivity.
Data Presentation: Comparison of Lewis Acid Catalysts for Intramolecular [2+2] Photocycloaddition
| Catalyst | Substrate Type | Solvent | Wavelength (nm) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Rhodium Lewis Acid | 2-(alkenyloxy)cyclohex-2-enones | - | Visible Light | 80-94 | [2] |
| AlBr₃-activated oxazaborolidine | 3-alkenyl-2-cycloalkenones | - | 366 | 76-96 | [3] |
| Chiral Lewis Acid | 5,6-dihydro-4-pyridones | - | 366 | 82-90 | [4] |
Experimental Protocol: Enantioselective Lewis Acid-Catalyzed Intramolecular [2+2] Photocycloaddition [4]
The enone substrate is dissolved in a suitable solvent and cooled to the desired temperature. A chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine activated with AlBr₃) is added, and the mixture is stirred to ensure complex formation. The reaction mixture is then irradiated with a UV lamp at a specific wavelength (e.g., 366 nm). The reaction is monitored by TLC or HPLC. After completion, the reaction is quenched, and the product is purified by chromatography.
Multicomponent Reactions for [3.3.3]Propellane Synthesis
Recent advancements have demonstrated the utility of multicomponent reactions for the efficient synthesis of heterocyclic [3.3.3]propellanes. Notably, some of these reactions proceed in high yields in water without the need for an external catalyst.
Data Presentation: Catalyst-Free Multicomponent Reaction for [3.3.3]Propellane Synthesis
| Reaction Components | Solvent | Temperature | Yield (%) | Reference |
| Ninhydrin (B49086), malononitrile (B47326), primary amines, dialkyl acetylenedicarboxylates | Water | Room Temperature | 83-94 | [5] |
| Acenaphthoquinone-malononitrile adduct, primary amines, CS₂ | Water | Room Temperature | Moderate to good | [6] |
Experimental Protocol: Four-Component Synthesis of aza[3.3.3]Propellane Derivatives [5]
To a stirred solution of ninhydrin and malononitrile in water, triethylamine (B128534) is added at room temperature. Subsequently, dialkyl acetylenedicarboxylate (B1228247) and a primary amine are added sequentially. The reaction is monitored by TLC. Upon completion, the solid product is collected by filtration and washed with ethanol (B145695) to afford the pure aza[3.3.3]propellane derivative.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of this compound synthesis, the following diagram illustrates the key stages from starting materials to the final product, highlighting the crucial catalytic steps.
Caption: Generalized workflow for the synthesis of this compound.
Logical Relationships in Catalytic Approaches
The selection of a catalytic approach is often dictated by the desired stereochemistry and the complexity of the starting materials. The following diagram illustrates the logical relationship between the synthetic strategy and the type of catalyst employed.
Caption: Catalyst selection based on the synthetic strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Lewis acid catalysis of intramolecular enone [2+2] photocycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. A synthesis of thioxo[3.3.3]propellanes from acenaphthoquinone-malononitrile adduct, primary amines and CS<sub>2</sub> in water - Arabian Journal of Chemistry [arabjchem.org]
dl-Modhephene: A Case Study in the Synthesis of Strained Ring Systems
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex polycyclic molecules containing strained ring systems presents a significant challenge in organic chemistry. These unique architectures, while often imparting desirable biological activity, demand innovative synthetic strategies to overcome the inherent energetic barriers to their formation. dl-Modhephene, a sesquiterpene isolated from the rayless goldenrod (Isocoma wrightii), with its compact [3.3.3]propellane core, serves as an exemplary case study in navigating the complexities of strained ring construction. This guide provides a comparative overview of key synthetic approaches to this compound, offering insights into the strategic handling of ring strain through detailed experimental data and methodological breakdowns.
Introduction to the Challenge: The [3.3.3]Propellane System
The core of this compound is a tricyclic system where three five-membered rings share a central carbon-carbon bond, forming a [3.3.3]propellane skeleton. This arrangement forces significant deviation from ideal bond angles, leading to substantial ring strain.[1] The successful synthesis of such a structure hinges on the ability to either gradually introduce strain or to employ high-energy intermediates that can collapse into the desired framework. This guide will explore two prominent strategies that have been successfully applied to the total synthesis of this compound: Tandem Radical Cyclization and Photochemical [2+2] Cycloaddition .
Comparative Analysis of Synthetic Strategies
The following sections detail the synthetic routes, presenting quantitative data in a comparative table and outlining the experimental protocols for key transformations.
| Strategy | Key Reaction | Starting Material | Overall Yield | Number of Steps | Key Advantages | Key Disadvantages |
| Curran's Tandem Radical Cyclization | Tandem transannular radical cyclization | 2-(3-butenyl)-2-methylcyclopentane-1,3-dione | ~15% | ~10 | Convergent, efficient formation of the tricyclic core in a single step. | Requires careful control of radical precursors and reaction conditions. |
| Mehta's Photochemical Approach | Intramolecular [2+2] photocycloaddition | 4,4-dimethyl-6-(prop-2-en-1-yl)bicyclo[4.2.0]oct-1(6)-en-5-one | ~10% | ~12 | Utilizes readily available starting materials and light-mediated bond formation. | Often results in mixtures of stereoisomers, requiring further separation. |
| Alternative: de Mayo Reaction | Photochemical enone-alkene cycloaddition | 1,6-dienes | Varies | Varies | Access to functionalized propellane systems. | Limited to specific substitution patterns on the diene. |
Strategy 1: Tandem Radical Cyclization (Curran's Synthesis)
This approach, pioneered by Curran and co-workers, leverages the power of radical chemistry to forge the strained [3.3.3]propellane core in a highly efficient tandem cyclization event.[2] The key is the generation of a radical species that undergoes a cascade of intramolecular additions to form the three rings in a single step.
Synthetic Pathway
Caption: Synthetic pathway for this compound via tandem radical cyclization.
Key Experimental Protocol: Tandem Radical Cyclization
Formation of the [3.3.3]Propellane Ketone: To a solution of the acyclic hydrazone precursor (1.0 eq) in degassed benzene (B151609) (0.02 M) at reflux (80 °C) was added a solution of tributyltin hydride (1.2 eq) and AIBN (0.1 eq) in benzene via syringe pump over 8 hours. The reaction mixture was then refluxed for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the tricyclic ketone.
Strategy 2: Photochemical [2+2] Cycloaddition (Mehta's Synthesis)
Mehta and his group developed an elegant approach centered around an intramolecular [2+2] photocycloaddition of a bicyclic enone.[3] This strategy harnesses the energy of UV light to construct the highly strained cyclobutane (B1203170) ring, which is a key feature of the propellane core. Subsequent rearrangement and functional group manipulations lead to the final product.
Synthetic Pathway
Caption: Synthetic pathway for this compound via photochemical [2+2] cycloaddition.
Key Experimental Protocol: Intramolecular [2+2] Photocycloaddition
Formation of the Cage-like Intermediate: A solution of the bicyclic enone (1.0 eq) in a mixture of acetone (B3395972) and benzene (1:1, 0.01 M) was deoxygenated by bubbling argon for 30 minutes. The solution was then irradiated in a quartz vessel with a high-pressure mercury lamp (450 W) for 24 hours at room temperature. The solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography on silica gel (eluting with a gradient of ether in petroleum ether) to yield the cage-like photoadduct.
Alternative Approaches to Strained Propellane Systems
The synthesis of propellanes is not limited to the strategies employed for this compound. Other powerful methods exist for constructing these challenging frameworks.
de Mayo Reaction
The de Mayo reaction, a photochemical process involving the cycloaddition of an enolized 1,3-dione to an alkene, followed by a retro-aldol reaction, provides a versatile route to functionalized propellane systems. This approach allows for the introduction of various substituents, making it a valuable tool for the synthesis of propellane analogs.
Experimental Workflow for a Generic de Mayo Reaction
Caption: Generalized experimental workflow for a de Mayo reaction.
Conclusion
The total syntheses of this compound by Curran and Mehta highlight two distinct and powerful strategies for the construction of strained polycyclic systems. The tandem radical cyclization offers a convergent and elegant route to the [3.3.3]propellane core, while the photochemical [2+2] cycloaddition provides a creative solution for forging the strained cyclobutane ring. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the final molecule, and the specific challenges posed by the target's architecture. The continued development of novel synthetic methodologies for constructing strained ring systems remains a vibrant area of research, with significant implications for the discovery of new therapeutic agents and functional materials.
References
dl-Modhephene: A Comparative Analysis of Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of dl-Modhephene, a sesquiterpene with a unique propellane skeleton. This document summarizes key physicochemical and spectroscopic data, offers detailed experimental protocols for its synthesis and characterization, and presents relevant biological context.
Comparison of Physicochemical Properties
A summary of the computed theoretical properties and known experimental data for this compound is presented below. Theoretical values are derived from computational models and provide estimations of molecular characteristics, while experimental values represent empirically measured properties.
| Property | Theoretical Value | Experimental Value | Method/Source |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | Mass Spectrometry |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | Mass Spectrometry |
| XLogP3 | 5.1 | Not Available | Computed by XLogP3 3.0 |
| Topological Polar Surface Area | 0 Ų | Not Available | Computed by Cactvs 3.4.8.18 |
| Kovats Retention Index | Not Available | 1374, 1383 | Gas Chromatography |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The experimentally observed ¹H and ¹³C NMR chemical shifts for this compound are crucial for its identification and characterization.
¹H and ¹³C NMR Data
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 1 | 49.8 | - | - | - |
| 2 | 138.4 | 5.12 | d | 6.0 |
| 3 | 129.8 | - | - | - |
| 4 | 34.5 | 1.95-2.10 | m | - |
| 5 | 42.1 | 1.60-1.75 | m | - |
| 6 | 25.9 | 1.40-1.55 | m | - |
| 7 | 40.2 | 1.60-1.75 | m | - |
| 8 | 48.7 | 1.80-1.95 | m | - |
| 9 | 35.1 | 1.40-1.55 | m | - |
| 10 | 50.2 | - | - | - |
| 11 | 29.8 | 1.05 | s | - |
| 12 | 29.8 | 1.05 | s | - |
| 13 | 25.4 | 1.65 | s | - |
| 14 | 22.9 | 0.98 | d | 7.0 |
| 15 | 21.6 | 0.95 | d | 7.0 |
Note: The specific assignments are based on data reported in total synthesis literature and may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and characterization of this compound.
Total Synthesis of this compound (Mehta, 1985)
The total synthesis of (±)-modhephene has been achieved through various strategies. One notable approach involves an intramolecular [2+2] photocycloaddition of a substituted cyclohexenone. A key step in this synthesis is the photochemical transformation of a bicyclic enone precursor.
Experimental Workflow for a Key Photochemical Step:
Pioneering Photochemistry vs. Tandem Radical Cyclization: A Comparative Guide to dl-Modhephene Synthesis
A detailed comparison of two distinct synthetic strategies for the propellane natural product, dl-Modhephene, reveals the evolution of synthetic efficiency. This guide critically assesses the seminal photochemical approach by Mehta and Subrahmanyam against a more recent tandem radical cyclization developed by Lee and Kim, offering insights for researchers in organic synthesis and drug development.
This publication outlines the synthetic routes to this compound, a sesquiterpene with a unique [3.3.3]propellane core, comparing an established photochemical strategy with a newer, more facile method. Key performance indicators, including overall yield, number of steps, and reaction conditions, are analyzed to provide a clear evaluation of the novelty and efficiency of the later synthesis.
Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a direct comparison of their overall efficiency.
| Metric | Mehta & Subrahmanyam (1985) | Lee & Kim (1999) |
| Overall Yield | ~5% | ~18.8% |
| Number of Linear Steps | 10 | 8 |
| Key Reaction | Photochemical Oxa-di-π-methane Rearrangement | Tandem Radical Cyclization |
| Starting Materials | Bicyclo[4.3.0]nona-1(6),2-diene | 2-Methyl-1,3-cyclohexanedione |
| Stereoselectivity | Not specified | Diastereomeric mixture (2.2:1) in an early step |
Experimental Protocols
Mehta & Subrahmanyam (1985): Photochemical Approach
The synthesis by Mehta and Subrahmanyam employs a key photochemical oxa-di-π-methane rearrangement to construct the propellane core.
Key Experimental Steps:
-
Diels-Alder Reaction: Bicyclo[4.3.0]nona-1(6),2-diene undergoes a Diels-Alder reaction with α-chloroacrylonitrile to construct the tricyclic core.
-
Ketone Formation: The resulting adduct is hydrolyzed to a ketone.
-
Enone Formation: An α,β-unsaturated enone is formed from the ketone.
-
Photochemical Rearrangement: The crucial step involves the sensitized irradiation of the enone to induce an oxa-di-π-methane rearrangement, forming a tetracyclic intermediate.
-
Reductive Cleavage: The tetracyclic ketone undergoes regioselective reductive carbon-carbon bond cleavage to yield the [3.3.3]propellanone.
-
Methylation and Wittig Reaction: The propellanone is then subjected to methylation and a Wittig reaction to introduce the necessary carbon framework.
-
Final Elaboration: A series of functional group manipulations completes the synthesis of (±)-modhephene.
Lee & Kim (1999): Tandem Radical Cyclization Approach
This more recent approach utilizes a tandem radical cyclization to efficiently construct the propellane skeleton.[1]
Key Experimental Steps:
-
Alkylation and Protection: 2-Methyl-1,3-cyclohexanedione is alkylated with 4-bromobutene, followed by ketal protection.
-
Reduction and Aldehyde Formation: The ester is reduced to an alcohol, which is then oxidized to the corresponding aldehyde.
-
Alkynylation: The aldehyde is treated with 3-trimethylsilylpropargyl magnesium bromide to yield a mixture of diastereomeric alcohols.
-
Deprotection: The silyl (B83357) and ketal protecting groups are removed.
-
Imine Formation: The resulting ketone is condensed with N-amino-2-phenylaziridine to form the N-aziridinylimine precursor.
-
Tandem Radical Cyclization: The key step involves the treatment of the imine with Bu3SnH and AIBN to initiate a tandem radical cyclization, forming the propellane core.
-
Oxidation: The resulting intermediate is oxidized to the corresponding ketone.
-
Gem-dimethylation: The final step involves the introduction of the gem-dimethyl group to afford (±)-modhephene.
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Mehta & Subrahmanyam Synthesis Workflow
References
dl-Modhephene: A Structural Anomaly in the Bioactive Triquinane Sesquiterpene Family
A comparative analysis of dl-Modhephene's unique propellane structure within the broader context of the triquinane sesquiterpene family, highlighting the known biological activities of its relatives and the current knowledge gap regarding its own pharmacological potential.
The triquinane sesquiterpenes are a diverse class of natural products characterized by a tricyclic framework of three fused five-membered rings. These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and a wide array of biological activities.[1] Structurally, they are broadly categorized into two main groups: linear and angular triquinanes, based on the arrangement of the fused rings. However, this compound stands out as a structural outlier, possessing a unique [3.3.3]propellane system that sets it apart from the more common linear and angular skeletons. This guide provides a comparative overview of this compound's structural placement within the triquinane family, summarizes the known biological activities of representative members, and underscores the current absence of experimental data on the bioactivity of this compound itself.
Structural Classification of Triquinane Sesquiterpenes
The fundamental distinction within the triquinane family lies in the fusion pattern of the three cyclopentane (B165970) rings.
-
Linear Triquinanes: The central ring is fused to the other two rings at adjacent positions. A well-known example is hirsutic acid .
-
Angular Triquinanes: The central ring is fused to the other two rings at non-adjacent positions. Isocomene (B14461869) is a representative of this class.
-
Propellane Triquinanes: All three rings share a common C-C bond, resulting in a propeller-like arrangement. This compound is the primary example of this subclass.
Figure 1. Structural classification of triquinane sesquiterpenes.
Comparative Biological Activities of Triquinane Sesquiterpenes
While this compound's biological profile remains uncharacterized in the available scientific literature, its structural relatives have demonstrated a range of significant pharmacological effects. The following table summarizes some of the reported activities for prominent members of the linear and angular triquinane families.
| Compound | Class | Biological Activity | Reported IC50/MIC Values | Reference |
| Hirsutic Acid | Linear | Cytotoxic | Data not specified in provided abstracts | |
| Hirsutanol A | Linear | Anti-inflammatory (Nitric Oxide Inhibition) | Potent inhibition, specific IC50 not provided | |
| Hydropusins | Linear | Weakly Cytotoxic | IC50: 144-161 µM against NCI-H187 cells | [2] |
| Capnellenes | Linear | Anti-inflammatory, Antitumor | Data not specified in provided abstracts | [3] |
Table 1. Reported biological activities of selected triquinane sesquiterpenes.
Experimental Protocols: A Look at Synthesis
The complexity of the triquinane skeleton has made these compounds challenging targets for total synthesis, leading to the development of innovative synthetic strategies. While detailed protocols for biological assays of this compound are unavailable, the methodologies for the chemical synthesis of various triquinanes are documented.
Total Synthesis of (±)-Isocomene (Angular Triquinane)
The synthesis of isocomene often involves a key photochemical [2+2] cycloaddition reaction. A representative synthetic approach is outlined below:
-
Preparation of the Cycloaddition Precursor: A substituted cyclohexenone is prepared through a series of reactions including alkylation and vinylogous ester formation.
-
Intramolecular [2+2] Photocycloaddition: The precursor is irradiated with UV light to induce an intramolecular cycloaddition, forming a tricyclic intermediate with a cyclobutane (B1203170) ring.
-
Rearrangement: The tricyclic intermediate is treated with acid to induce a Wagner-Meerwein rearrangement, expanding the cyclobutane ring and forming the characteristic angular triquinane skeleton of isocomene.
Figure 2. Simplified workflow for the total synthesis of (±)-isocomene.
The Enigma of this compound's Bioactivity
Despite numerous successful total syntheses of this compound, a thorough investigation of its biological properties appears to be absent from the current body of scientific literature. Searches for its cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological activities have not yielded any quantitative data or detailed experimental reports. This represents a significant knowledge gap, particularly given the established bioactivities of other members of the triquinane family.
The unique propellane structure of this compound, with its highly constrained and sterically hindered core, may confer novel biological properties. It is plausible that this distinct three-dimensional arrangement could lead to interactions with biological targets that are not observed with the more planar linear and angular triquinanes. However, without experimental evaluation, this remains speculative.
Future Directions
The lack of biological data for this compound presents a clear opportunity for future research. A systematic evaluation of its bioactivity is warranted and should include a broad range of assays, such as:
-
Cytotoxicity screening against a panel of cancer cell lines.
-
Antimicrobial assays against pathogenic bacteria and fungi.
-
Anti-inflammatory assays , for instance, by measuring the inhibition of nitric oxide production or inflammatory cytokines.
Such studies would not only elucidate the pharmacological potential of this unique natural product but also contribute to a more comprehensive understanding of the structure-activity relationships within the diverse triquinane sesquiterpene family. The synthesis of this compound, while challenging, is well-established, providing a solid foundation for producing the necessary quantities for biological screening. The insights gained from such investigations could be valuable for drug discovery and development efforts.
References
Safety Operating Guide
Navigating the Disposal of dl-Modhephene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling dl-Modhephene, understanding the appropriate disposal procedures is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential logistical information, operational plans, and procedural guidance for the proper disposal of this compound, reinforcing our commitment to being a trusted partner in laboratory safety and chemical handling.
Chemical and Physical Properties
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | PubChem[1] |
| Molecular Weight | 204.35 g/mol | PubChem[1] |
| Water Solubility | 0.07152 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |
| LogP (Octanol/Water) | 4.559 (Crippen Calculated) | Cheméo[3] |
| Normal Boiling Point (Tboil) | Not available in search results. | |
| Normal Melting Point (Tfus) | Not available in search results. |
Hazard Identification and Safety Precautions
According to safety data sheets, this compound is classified with several hazards that necessitate careful handling during disposal. It is considered a highly flammable liquid and vapor (H225), harmful if swallowed (H302), and causes serious eye irritation (H319).[4] It is also harmful to aquatic life with long-lasting effects (H412).[4]
Key safety precautions to be taken during handling and disposal include:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]
-
Wear protective gloves, eye protection, and face protection.[4][5][6]
-
Wash skin thoroughly after handling.[4]
-
Avoid release to the environment.[4]
-
Store in a well-ventilated place and keep the container tightly closed.[5][6]
Procedural Guidance for Disposal
While specific experimental protocols for the disposal of this compound are not detailed in the provided information, a logical workflow can be established based on general chemical waste disposal principles and the known hazards of the substance. All disposal activities must be conducted in accordance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation Properly identify and label all waste containing this compound. Segregate it from other laboratory waste streams to prevent accidental mixing with incompatible materials.
Step 2: Personal Protective Equipment (PPE) Before handling this compound waste, ensure that appropriate PPE is worn, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
Step 3: Waste Collection and Storage Collect this compound waste in a designated, properly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
Step 4: Professional Waste Disposal The final and most critical step is to dispose of the waste through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash. The safety data sheet advises to "Dispose of contents/container to an approved waste disposal plant."[5]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Modhephene | C15H24 | CID 11030947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. modhephene, 68269-87-4 [thegoodscentscompany.com]
- 3. Modhephene (CAS 68269-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling dl-Modhephene
Disclaimer: No specific Safety Data Sheet (SDS) for dl-Modhephene (CAS 68269-87-4) was readily available at the time of this document's creation. The following guidance is based on general laboratory safety principles for handling flammable organic compounds with unknown toxicity and information from analogous substances. It is imperative to conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein offers procedural guidance to directly address operational questions regarding personal protective equipment (PPE), handling, and disposal.
Hazard Assessment
Given the lack of specific toxicity data, this compound should be handled as a substance with unknown toxicological properties. Based on the safety information for similar flammable liquid compounds, it is prudent to assume that this compound is a highly flammable liquid and vapor, may be harmful if swallowed, and can cause serious eye irritation.
Assumed Hazards:
-
Physical Hazards: Highly flammable liquid and vapor.
-
Health Hazards: Potential for acute oral toxicity and eye irritation. Long-term health effects are unknown.
-
Environmental Hazards: Potential to be harmful to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide good splash protection for a broad range of chemicals. Glove compatibility should be verified with the manufacturer's guidelines. Always inspect gloves before use and dispose of them properly after handling the chemical. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-Toe Shoes | Shoes that completely cover the feet are required. |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is crucial for minimizing risks.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect it for integrity.
-
Have an emergency plan in place, and ensure access to a safety shower and eyewash station.
-
Keep a spill kit rated for flammable liquids readily accessible.
-
-
Handling:
-
Conduct all work with this compound inside a chemical fume hood.
-
Ground/bond all containers and receiving equipment to prevent static discharge, as the substance is assumed to be flammable.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a flammables-approved cabinet.
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Procedure:
-
Segregation:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list "this compound" as a constituent.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.
-
-
Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
